molecular formula C12H8BrN3O B1384358 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one CAS No. 1447607-49-9

8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Cat. No.: B1384358
CAS No.: 1447607-49-9
M. Wt: 290.11 g/mol
InChI Key: DDWZAWKKWPKNSM-UHFFFAOYSA-N
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Description

8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C12H8BrN3O and its molecular weight is 290.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-bromo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZAWKKWPKNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of the 2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one Scaffold and the Therapeutic Potential of its 8-Bromo Analogue

Executive Summary

The imidazopyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in compounds exhibiting a wide array of biological activities. This guide delves into the therapeutic potential of the imidazo[1,2-c]pyrimidin-5(6H)-one core, with a specific focus on the 2-phenyl substituted series. While direct biological data for 8-Bromo-2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one is not extensively available in current literature, this document synthesizes the known biological activities of its closest analogue, 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one, to provide a robust framework for future research and drug development. We will explore its synthesis, established antioxidant and antibacterial properties, and the likely modulatory effects of 8-bromo substitution based on established structure-activity relationships for halogenated heterocyclic compounds. This whitepaper is intended to serve as a technical resource for researchers and drug development professionals, providing both a summary of current knowledge and detailed protocols for the evaluation of this promising class of molecules.

The Imidazo[1,2-c]pyrimidine Scaffold: A Versatile Pharmacophore

Nitrogen-fused heterocyclic compounds are of immense importance in modern drug discovery.[1] Among these, the imidazopyrimidine scaffold is particularly noteworthy for its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. This versatility has led to the development of imidazopyrimidine derivatives with a broad spectrum of pharmacological activities, including antiviral, antifungal, anti-inflammatory, and anticancer properties.[1] The adaptable structure of the imidazopyrimidine core permits extensive modification, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic effects.[1]

The imidazo[1,2-c]pyrimidin-5(6H)-one core, the focus of this guide, has been specifically identified as a promising framework for the development of novel therapeutic agents. Its derivatives have been investigated for a range of activities, including the inhibition of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70), which are critical in the activation of B- and T-cells, suggesting potential applications in treating allergic and autoimmune disorders.[2]

Synthesis and Physicochemical Characterization

The synthesis of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is typically achieved through a cyclocondensation reaction. The most direct route to the 2-phenyl substituted core involves the reaction of a pyrimidine derivative, such as cytosine, with an α-haloketone, like α-bromoacetophenone.[3]

Proposed Synthesis of this compound

A viable synthetic route to the title compound can be proposed based on established methods for the synthesis of the core scaffold and the bromination of related heterocyclic systems. A likely two-step process would involve:

  • Synthesis of the Core Scaffold: Reaction of cytosine with α-bromoacetophenone in a suitable solvent such as ethanol, refluxed in the presence of a base like potassium carbonate, yields 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one.[3]

  • Electrophilic Bromination: Subsequent bromination at the C-8 position. The pyrimidine ring is electron-deficient, while the imidazole ring is electron-rich. Electrophilic aromatic substitution would be expected to occur on the imidazole ring. However, direct bromination of the fused system can be complex. A more controlled approach would be to start with a brominated pyrimidine derivative. Alternatively, direct bromination of the 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one core could be attempted using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in acetic acid, though this may lead to a mixture of products.

Diagram 1: Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Core Scaffold Synthesis cluster_final Final Product Synthesis Cytosine Cytosine Reaction_1 Cyclocondensation (e.g., K2CO3, EtOH, Reflux) Cytosine->Reaction_1 alpha_Bromoacetophenone α-Bromoacetophenone alpha_Bromoacetophenone->Reaction_1 Core_Scaffold 2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one Reaction_1->Core_Scaffold Reaction_2 Electrophilic Bromination (e.g., NBS or Br2/AcOH) Core_Scaffold->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of the polar pyrimidinone ring suggests moderate aqueous solubility, which may be reduced by the hydrophobic phenyl and bromo substituents. The fused aromatic system implies that the compound will be a crystalline solid with a relatively high melting point. The bromine atom will significantly increase the molecular weight compared to the unsubstituted analog.

Biological Activity of the 2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one Scaffold

While specific biological data for the 8-bromo derivative is sparse, a recent study has elucidated the antioxidant and antibacterial properties of the parent compound, 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one.[3]

Antioxidant Activity

The antioxidant potential of 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one was evaluated using DPPH and ABTS radical scavenging assays.[3] In the DPPH assay, the compound demonstrated moderate activity, with an IC50 value indicating its ability to scavenge free radicals.[3] The ABTS assay also confirmed its radical scavenging capabilities.[3] This activity is likely attributable to the ability of the fused heterocyclic system to donate a hydrogen atom or an electron to stabilize free radicals.

Table 1: Antioxidant Activity of 2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one and Controls [3]

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one9.8510.25
Vitamin C (Ascorbic Acid)5.065.20
BHT (Butylated Hydroxytoluene)6.226.50
Antibacterial Activity

The antibacterial properties of 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one were assessed against a panel of Gram-positive and Gram-negative bacteria.[3] The compound exhibited significant activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.[3] The mechanism of action is likely related to the disruption of essential bacterial cellular processes, a common feature of nitrogen-containing heterocyclic compounds.

Table 2: Antibacterial Activity of 2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one (Zone of Inhibition in mm) [3]

Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
Escherichia coli (ATCC-25922)10023
5018
2510
Pseudomonas aeruginosa (ATCC-27853)10020
5018.5
2512
Staphylococcus aureus (ATCC-25923)10022
5019
2512.5
Ciprofloxacin (Control)3027

Structure-Activity Relationship (SAR) and the Role of the 8-Bromo Substituent

The introduction of a bromine atom at the C-8 position of the 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold is expected to significantly modulate its biological activity. Halogen substituents are known to influence a compound's pharmacokinetic and pharmacodynamic properties in several ways:

  • Increased Lipophilicity: The bromo group will increase the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron distribution within the fused ring system. This can affect the compound's ability to interact with biological targets.

  • Steric Effects: The size of the bromine atom can influence how the molecule fits into the binding pocket of a target protein, potentially leading to enhanced or diminished activity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the half-life of the compound.

In a study on related imidazo[1,2-a]pyridine derivatives, the presence of a halogen at a similar position was found to be important for antiprotozoal activity.[4] It is therefore reasonable to hypothesize that the 8-bromo substituent could enhance the antibacterial and potentially other biological activities of the 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one core.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the biological activity of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold.

DPPH Radical Scavenging Assay

This protocol is adapted from the methodology described by Boukhallout et al. (2025).[3]

Principle: This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by an antioxidant. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 60 µM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 0.98 ± 0.02.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 5-150 µg/mL).

  • Assay:

    • In a 96-well plate or cuvettes, add 100 µL of the test compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Diagram 2: DPPH Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 60 µM DPPH in Methanol Mix Mix 100 µL Sample and 100 µL DPPH Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Antibacterial Susceptibility Testing (Agar Disc Diffusion)

This protocol is based on standard methods for antimicrobial susceptibility testing.

Principle: The agar disc diffusion method tests the susceptibility of bacteria to an antimicrobial agent. A paper disc impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses from the disc into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disc.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs:

    • Prepare sterile paper discs impregnated with known concentrations of the test compound.

    • Aseptically place the discs on the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the test compound.

Conclusion and Future Directions

The 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold represents a promising starting point for the development of new therapeutic agents, with demonstrated antioxidant and antibacterial activities. While the biological profile of the 8-bromo derivative has yet to be fully elucidated, established principles of medicinal chemistry suggest that this modification could lead to enhanced potency and improved pharmacokinetic properties.

Future research should focus on the following areas:

  • Synthesis and Characterization: The development of a robust and efficient synthesis for this compound is a critical first step.

  • In Vitro Biological Evaluation: The 8-bromo derivative should be screened against a broad panel of bacterial and fungal strains, as well as in various cancer cell lines and viral assays, to fully explore its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds will be essential for their further development.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the structure-activity relationships of this versatile scaffold, it is anticipated that novel and potent drug candidates can be identified for a range of therapeutic applications.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Molecules, 16(7), 5593-5606.
  • Boykin, D. W., Kumar, A., Spivey, J. R., & Wilson, W. D. (2007). Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry, 15(24), 7634-7642.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(58), 33935-33941.
  • PubChem. (n.d.). 8-Bromo-5-chloro-3-methylimidazo[1,2-c]pyrimidine. Retrieved from [Link]

  • Bernotas, R. C., Lenicek, S. E., & Antane, M. M. (2013). Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor. ACS Medicinal Chemistry Letters, 5(1), 49-53.
  • Kranz, M., Wenzel, B., Fischer, S., & Brust, P. (2018). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][4][5][6]triazines as Phosphodiesterase 2A Inhibitors. Molecules, 23(10), 2533.

  • Benzenine, D., Daoud, I., Aissaoui, N., Kibou, Z., & Choukchou-Braham, N. (2024).
  • Boukhallout, F. E., Dehamchia, M., Bayou, S., Adaika, C., Mohammed, A. M. A., & Régaïnia, Z. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(03).
  • Ohno, H., Miyamoto, K., & Tanaka, T. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9233-9243.
  • Rasajna, G., Latha, N. H., Sunitha, P., Veni, V. K., Jahnavi, S., Likitha, G., ... & Vijaya, V. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 03(01), 121-129.
  • Jain, A. K., & Sharma, S. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Biological Chemistry, 9(4), 148-177.
  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Gonzalez-Bobes, F., & Vazquez, E. (2022).
  • Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
  • Brown, D. J., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Australian Journal of Chemistry, 58(8), 613-615.
  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Radwan, S. M., & el-Kashef, H. S. (1998). Synthesis and anti-microbial activity of some imidazo[1',2':5,6]pyrimido[4,5-c]pyridazines and related heterocycles. Il Farmaco, 53(2), 113-117.

Sources

physical and chemical properties of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Executive Summary

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[1] This guide provides a comprehensive technical overview of a specific, functionalized derivative: this compound. We will explore its structural features, propose robust synthetic and characterization methodologies, and detail its key physical and chemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic design. The inclusion of an aryl group at the C2-position and a bromine atom at the C8-position provides two distinct vectors for chemical modification, making this a highly versatile intermediate for library synthesis and structure-activity relationship (SAR) studies.

The Imidazo[1,2-c]pyrimidine Scaffold: A Foundation for Drug Discovery

Core Structure and Nomenclature

The imidazo[1,2-c]pyrimidine system results from the fusion of an imidazole ring and a pyrimidine ring, creating a bicyclic heteroaromatic structure. This fusion imparts unique electronic and steric properties that are crucial for its biological interactions.[2] The specific compound of focus, this compound, features a bromine atom on the pyrimidine ring, a phenyl substituent on the imidazole moiety, and a carbonyl group on the pyrimidine ring.

cluster_0 This compound mol

Caption: Chemical structure of this compound.

Significance in Medicinal Chemistry

Imidazopyrimidine derivatives are renowned for their diverse pharmacological activities, which include antiviral, anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][3][4][5] Their structural resemblance to purines allows them to function as effective mimics or antagonists in various enzymatic and receptor pathways.[1] The phenyl group can engage in π-stacking and hydrophobic interactions within protein binding pockets, while the bromine atom serves as a valuable synthetic handle for introducing further complexity via cross-coupling reactions, a cornerstone of modern drug development.

Synthesis and Structural Elucidation

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is most logically achieved through a two-step sequence: initial construction of the core heterocyclic system followed by regioselective bromination. This approach is favored due to the wide availability of precursors for the initial cyclocondensation and the well-established methods for halogenating such heterocyclic systems.

G start Starting Materials: - 4-Amino-6-bromopyrimidin-2(1H)-one - 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) step1 Step 1: Cyclocondensation Reaction start->step1 Reflux in Ethanol/DMF product Target Compound: This compound step1->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol describes a plausible and efficient method for synthesizing this compound based on established literature for analogous compounds.[6][7]

Step 1: Cyclocondensation to form the Imidazo[1,2-c]pyrimidine Core

  • Reagent Preparation: To a round-bottom flask, add 4-amino-6-bromopyrimidin-2(1H)-one (1.0 eq) and 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol or N,N-Dimethylformamide (DMF) to create a slurry (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to reflux (80-100 °C, depending on the solvent) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a polar aprotic solvent like DMF is to improve the solubility of the starting pyrimidinone, which is often poor in other organic solvents.[6]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and diethyl ether to remove residual starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Structural Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a standard battery of analytical techniques.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The presence of aromatic protons from the phenyl ring and specific signals for the heterocyclic core are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition (C₁₂H₈BrN₃O).[6] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approx. 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: This technique will confirm the presence of key functional groups, such as the C=O stretch of the pyrimidinone ring (typically ~1650-1700 cm⁻¹) and C=N bonds.[2]

Physical Properties

The physical properties of the title compound are critical for its handling, formulation, and pharmacokinetic profiling.

Summary of Physicochemical Data
PropertyValueSource
CAS Number 1369153-25-2 (for the core, without phenyl group)[9]
Molecular Formula C₁₂H₈BrN₃OCalculated
Molecular Weight 306.12 g/mol Calculated
Appearance Expected to be a white to yellow solid[6]
Melting Point Expected to be high (>200 °C)[6]
LogP -0.104 (for the core, without phenyl group)[9]
H-Bond Acceptors 3[9]
H-Bond Donors 1[9]
Solubility Profile

Based on analogous structures, this compound is expected to exhibit low solubility in water and non-polar organic solvents. Its solubility will be significantly better in polar aprotic solvents such as DMSO, DMF, and to a lesser extent, acetonitrile.[6] The poor solubility of the parent imidazopyrimidinone core is a known challenge, often addressed by N-alkylation to improve its profile for biological assays and further reactions.[6]

Expected Spectroscopic Profile
TechniqueExpected Observations
¹H NMR - Phenyl Protons: Multiplets in the aromatic region (δ 7.2-8.0 ppm). - Imidazo Proton: A singlet around δ 7.5-8.5 ppm. - Pyrimidine Protons: Signals in the aromatic/vinylic region. - N-H Proton: A broad singlet, potentially exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (C=O): Signal around δ 160-170 ppm. - Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-150 ppm range.
IR (cm⁻¹) - N-H Stretch: ~3200-3400 (broad) - C-H Aromatic Stretch: ~3000-3100 - C=O Stretch: ~1680 - C=N & C=C Stretches: ~1500-1650

Chemical Properties and Reactivity

The compound's reactivity is dominated by two key sites: the pyrimidinone nitrogen and the C8-bromo position.

cluster_reactions Key Reactivity Sites mol This compound n_alkylation N-Alkylation (e.g., with R-X, Base) mol->n_alkylation Site: N6-H pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) mol->pd_coupling Site: C8-Br

Caption: Major sites of chemical reactivity on the target molecule.

N-Alkylation at the Pyrimidinone Ring

The nitrogen atom at the 6-position (N6) can be readily alkylated. This reaction is not only crucial for improving solubility but also for exploring SAR, as substituents at this position can significantly modulate biological activity.[6]

Experimental Protocol: Microwave-Assisted N-Alkylation

This protocol is adapted from a highly efficient microwave-assisted method reported for similar scaffolds.[6]

  • Setup: In a microwave vial, combine this compound (1.0 eq), the desired alkyl halide (e.g., propyl bromide, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add dry DMF.

  • Reaction: Seal the vial and heat in a microwave reactor at 150 °C for 15-20 minutes. Microwave heating is chosen over conventional methods as it dramatically reduces reaction times and often leads to cleaner product formation and higher yields.[6]

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography.

Palladium-Catalyzed Cross-Coupling at the C8-Bromo Position

The C8-bromo substituent is a prime site for modification using palladium-catalyzed cross-coupling reactions. This opens access to a vast chemical space, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine substituents.

These reactions are fundamental in medicinal chemistry for rapidly building molecular diversity and fine-tuning a compound's properties to achieve desired potency and selectivity.

Potential Applications and Future Directions

Given the extensive biological activities of the parent scaffold, this compound represents a highly promising starting point for drug discovery programs.[1][5]

  • Anticancer Agents: Many imidazo[1,2-a]pyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines.[10]

  • Antiviral Therapeutics: The scaffold has been investigated for activity against numerous viruses, including HIV, Hepatitis C, and recently, as a potential inhibitor of SARS-CoV-2 cell entry.[11]

  • Antibacterial and Antifungal Agents: Derivatives have demonstrated significant activity against both bacterial and fungal pathogens.[3][12]

The dual functionality of this molecule allows for the creation of extensive compound libraries. The C8 position can be used to modulate target engagement and selectivity, while the N6 position can be modified to optimize pharmacokinetic properties such as solubility and metabolic stability.

References

  • Vallejos, G., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. [Link]

  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry. [Link]

  • Al-Ayadhi, F., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega. [Link]

  • PubChem. (n.d.). 8-Bromo-5-chloro-3-methylimidazo[1,2-c]pyrimidine. National Center for Biotechnology Information. [Link]

  • Le, K. N. T., & Dudley, G. B. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. [Link]

  • El-Gohary, N. S., et al. (2020). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry. [Link]

  • Le, K. N., & Dudley, G. B. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. [https://www.researchgate.net/publication/313886367_Synthesis_and_Characterization_of_2-Phenylimidazo12-A]pyridine_A_Privileged_Structure_for_Medicinal_Chemistry]([Link])

  • Kaur, H., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances. [Link]

  • Kumar, P., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules. [Link]

  • Lgaz, H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure. [Link]

  • Teulade, J. C., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

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  • Musmarà, L., et al. (2019). Biological Evaluation of the Antiproliferative and Anti-migratory Activity of a Series of 3-(6-Phenylimidazo[2,1-b][2][6][9]thiadiazol-2-yl)-1H-indole Derivatives Against Pancreatic Cancer Cells. Anticancer Research. [Link]

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potential therapeutic targets of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Executive Summary

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. This guide provides a detailed exploration of the potential therapeutic targets for a specific derivative, this compound. While direct studies on this exact molecule are not yet prevalent in published literature, a comprehensive analysis of structurally related analogs allows for the formulation of robust hypotheses regarding its mechanism of action and most promising therapeutic applications. This document synthesizes existing research on similar compounds to illuminate high-potential target classes, including protein kinases involved in immunology, signaling pathways crucial to oncology, microbial enzymes, and central nervous system receptors. We will delve into the scientific rationale behind each potential target and propose detailed experimental workflows for validation, providing a strategic roadmap for researchers and drug development professionals.

The Imidazo[1,2-c]pyrimidine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrimidine nucleus, a bioisostere of purine, is a cornerstone of many biologically active compounds.[1] This scaffold's synthetic tractability and unique stereoelectronic properties have led to its incorporation into molecules with demonstrated anticancer, anti-inflammatory, antileishmanial, and antibacterial activities.[2] The related imidazo[1,2-c]pyrimidine system, which is the focus of this guide, shares this therapeutic promise. Fused heterocyclic systems derived from pyrimidines and imidazoles are renowned for their therapeutic applications, including antioxidant, antimicrobial, anticonvulsant, anticancer, and antiviral properties.[3]

The subject of our investigation, this compound, possesses key structural features that are predictive of its biological potential:

  • The Imidazo[1,2-c]pyrimidin-5(6H)-one Core: This bicyclic system provides a rigid framework for interaction with biological macromolecules.

  • A Phenyl Group at Position 2: Aromatic substituents are crucial for establishing specific interactions, such as pi-stacking and hydrophobic contacts, within protein binding pockets.

  • A Bromo Substituent at Position 8: The bromine atom, a halogen, can significantly alter the molecule's electronic properties and serve as a potential hydrogen bond acceptor or a site for metabolic transformation. Its presence has been linked to enhanced biological activity in some contexts.[3]

High-Priority Therapeutic Target Classes

Based on structure-activity relationship (SAR) studies of analogous compounds, we have identified several high-priority target classes for this compound.

Syk Family Kinases: Targeting Autoimmune and Allergic Disorders

A compelling study has demonstrated that imidazo[1,2-c]pyrimidine derivatives are potent inhibitors of the Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein Kinase of 70 kDa (ZAP-70).[4] These non-receptor tyrosine kinases are pivotal in the signaling pathways of B-cells and T-cells, respectively.[4] Their inhibition represents a key therapeutic strategy for a range of allergic and autoimmune diseases.[4]

Causality for Target Selection: The structural similarity of this compound to the Syk inhibitors reported by Hirabayashi et al. makes this target class highly probable.[4] The imidazo[1,2-c]pyrimidine core likely acts as the hinge-binding motif, a common feature of kinase inhibitors. The phenyl and bromo substituents would then project into other regions of the ATP-binding pocket, determining potency and selectivity.

Key Mechanistic Pathway: Syk Signaling in B-Cells

Syk_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates ITAMs & Recruits Syk Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Activates Compound 8-Bromo-2-phenyl- imidazo[1,2-C]pyrimidin-5(6H)-one Compound->Syk Inhibition Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Response

Caption: Proposed inhibition of the Syk signaling cascade.

Anticancer Targets

The imidazo-pyrimidine scaffold is present in numerous compounds investigated for their anticancer properties.[2][5]

A study on imidazo[1,2-a]pyridines and -pyrimidines identified derivatives capable of inhibiting the Wnt/β-catenin signaling pathway.[6] This pathway is frequently deregulated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation.[6] The active compounds were found to downregulate key Wnt target genes like c-myc and cyclin D1.[6]

Causality for Target Selection: Given that imidazo[1,2-a]pyrimidines have been validated as inhibitors of this pathway, it is logical to screen this compound for similar activity. The mechanism is likely independent of GSK-3β, suggesting an interaction with a different component of the β-catenin destruction complex or downstream transcriptional machinery.[6]

Derivatives of the closely related imidazo[1,2-c]pyrimido[5,4-e]pyrimidine scaffold have demonstrated potent cytotoxic effects against human cancer cell lines (HepG2 and MCF-7).[5] The proposed mechanism involves the induction of apoptosis, evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3.[5]

Causality for Target Selection: The shared heterocyclic core suggests that this compound may also induce apoptosis. The presence of electron-withdrawing groups, such as the bromo substituent, has been correlated with stronger cytotoxic activity in similar series of compounds.[5]

Antimicrobial Targets

Newly synthesized imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[3] A broad range of imidazo[1,2-a]pyrimidine derivatives have also been reported to possess potent antimicrobial properties.[7]

Causality for Target Selection: The demonstrated efficacy of the core scaffold against a spectrum of bacteria warrants investigation.[3] While the precise molecular targets were not identified in the initial studies, potential mechanisms could involve the inhibition of essential bacterial enzymes such as DNA gyrase, topoisomerase IV, or dihydrofolate reductase.

The imidazole ring is a key component of azole antifungal drugs, which act by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Molecular docking studies on other imidazo[1,2-a]pyrimidine derivatives suggest they may also target CYP51.[1]

Causality for Target Selection: The presence of the imidazole moiety within the this compound structure makes CYP51 a rational and high-value potential target for antifungal applications. The mechanism involves the coordination of a heterocyclic nitrogen atom with the heme iron atom in the enzyme's active site, thereby inhibiting its catalytic activity.[1]

Central Nervous System (CNS) Targets: GABA-A Receptors

Imidazo[1,2-a]pyrimidine derivatives have been extensively studied as ligands for the benzodiazepine binding site on GABA-A receptors.[8] These receptors are the primary mediators of inhibitory neurotransmission in the brain.[9] Compounds like Divaplon and Fasiplon, which contain this scaffold, were developed as anxiolytics.[1][10]

Causality for Target Selection: The established precedent for this scaffold acting on GABA-A receptors makes it a worthwhile avenue of investigation.[8][11] Depending on the substitution pattern, these compounds can act as agonists, antagonists, or inverse agonists, offering the potential to treat a range of CNS disorders, including anxiety and epilepsy.

Experimental Protocols for Target Validation

A rigorous, multi-tiered approach is required to validate the potential targets of this compound. The following protocols represent a self-validating system, where biochemical assays are followed by cell-based and potentially in vivo confirmation.

General Target Validation Workflow

Validation_Workflow cluster_0 Tier 1: Biochemical & In Vitro Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Advanced Studies Biochem Biochemical/Enzymatic Assays (e.g., KinaseGlo, LanthaScreen, CYP51 inhibition) Data1 Determine IC50 / Ki / Kd Biochem->Data1 Binding Binding Assays (e.g., Radioligand binding, SPR) Binding->Data1 Target_Engagement Target Engagement Assays (e.g., CETSA, NanoBRET) Data1->Target_Engagement Proceed if potent Data2 Determine EC50 / Cellular Potency Target_Engagement->Data2 Functional Functional Cellular Assays (e.g., Reporter gene, Phospho-flow, Apoptosis assays, MIC determination) Functional->Data2 Selectivity Selectivity Profiling (Kinome scan, Receptor panel) Data2->Selectivity Proceed if active & on-target Data3 Confirm In Vivo Efficacy & PK/PD Selectivity->Data3 In_Vivo In Vivo Model Confirmation (e.g., PCA model, Xenograft model) In_Vivo->Data3

Caption: A tiered workflow for target identification and validation.

Protocol 3.1: Syk Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human Syk kinase.

  • Materials: Recombinant human Syk enzyme, biotinylated poly(Glu,Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit (Promega), 384-well plates, test compound.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO (e.g., from 10 mM down to 1 nM).

    • In a 384-well white plate, add 5 µL of kinase reaction buffer containing the Syk enzyme and substrate.

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km for ATP).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Wnt/β-catenin Pathway Reporter Assay (Cell-Based)
  • Objective: To assess the inhibitory effect of the test compound on TCF/LEF-mediated transcription.

  • Materials: HEK293T cells stably expressing a SuperTOPFlash reporter construct (containing TCF/LEF binding sites upstream of a luciferase gene), Wnt3a-conditioned media, Dual-Luciferase® Reporter Assay System (Promega), 96-well plates, test compound.

  • Procedure:

    • Seed the stable reporter cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with Wnt3a-conditioned media (or control media) to activate the pathway.

    • Incubate for 16-24 hours.

    • Lyse the cells and measure firefly and Renilla (as a transfection control) luciferase activity using the Dual-Luciferase® system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of the Wnt3a-stimulated signal and determine the IC50 value as described above. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) must be run to ensure the observed inhibition is not due to cell death.

Summary of Potential Targets and Therapeutic Areas

Target ClassSpecific Target(s)Associated Disease AreaRationale Based on Analogs
Protein Kinases Syk, ZAP-70Autoimmune Diseases, Allergy, InflammationDirect inhibition by imidazo[1,2-c]pyrimidine derivatives shown.[4]
Cancer Pathways Wnt/β-catenin PathwayColorectal Cancer, other Wnt-driven cancersInhibition of TCF/LEF reporter activity by imidazo[1,2-a]pyrimidines.[6]
Apoptosis Machinery (Bcl-2/Caspase-3)Various CancersCytotoxicity and apoptosis induction by related fused imidazopyrimidines.[5]
Microbial Enzymes Bacterial Targets (e.g., DNA Gyrase)Bacterial InfectionsBroad-spectrum antibacterial activity of imidazo[1,2-c]pyrimidin-5(6H)-ones.[3]
Fungal CYP51Fungal InfectionsImidazole core is a known CYP51 inhibitor; docking supports this for the scaffold.[1]
CNS Receptors GABA-A ReceptorAnxiety, EpilepsyScaffold is a known ligand at the benzodiazepine site.[8]
Redox Enzymes N/A (Antioxidant effect)Oxidative Stress-related diseasesRadical scavenging activity demonstrated by imidazo[1,2-c]pyrimidin-5(6H)-ones.[3]

Conclusion and Future Directions

This compound is a promising chemical entity with the potential to modulate multiple, high-value therapeutic targets. The strongest evidence from analogous structures points toward potent activity as an inhibitor of Syk family kinases and the Wnt/β-catenin signaling pathway . These two areas represent the most promising initial avenues for a focused drug discovery program. Furthermore, its potential as an antimicrobial and CNS-active agent should not be overlooked and warrants further screening.

The immediate next steps should involve the synthesis of the compound and its evaluation in the biochemical and cell-based assays outlined in this guide. A broad selectivity screen against a panel of kinases and G-protein coupled receptors would be highly valuable in the early stages to build a comprehensive profile of its biological activity and to identify potential off-target effects. This systematic approach will efficiently validate the most promising therapeutic hypothesis and accelerate the journey of this compound from a molecule of interest to a potential clinical candidate.

References

  • Gontijo, R., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central.
  • Obaid, R. J. (2022). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate.
  • (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • (No author) (n.d.). 8-bromo-6H-imidazo[1,2-c]pyrimidin-5-one. Abovchem.
  • (No author) (n.d.). 8-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one. Fluorochem.
  • (No author) (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
  • (No author) (n.d.). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry - ACS Publications.
  • (No author) (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark.
  • (No author) (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage.
  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed.
  • (No author) (2025). Novel Triazole-Substituted Imidazo[1,2-a]Pyrimidine Compounds as cGAS inhibitors. ACS Publications.
  • (No author) (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate.

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An In-Depth Technical Guide to the In Vitro Evaluation of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one: A Novel Heterocyclic Compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel heterocyclic compound, 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to characterizing the compound's potential cytotoxic and anti-inflammatory activities. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Introduction: The Therapeutic Potential of Imidazopyrimidines

The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[1] The fusion of imidazole and pyrimidine rings creates a unique chemical entity with diverse pharmacological potential. The specific compound of interest, this compound, is a novel derivative whose biological profile is yet to be fully elucidated. Based on the known activities of related imidazopyrimidine and imidazopyridine compounds, it is hypothesized that this molecule may possess potent cytotoxic effects against cancer cell lines and significant anti-inflammatory properties.[1]

This guide will detail a comprehensive in vitro strategy to test these hypotheses, focusing on two key areas:

  • Anticancer Activity: Evaluation of cytotoxicity against a panel of human cancer cell lines.

  • Anti-inflammatory Activity: Assessment of the compound's ability to modulate inflammatory responses in a macrophage model.

Hypothesized Synthesis

While a specific synthesis protocol for this compound is not yet published, a plausible synthetic route can be extrapolated from established methods for similar imidazo[1,2-a]pyridines and related heterocyclic systems.[2][3] A likely approach would involve the cyclocondensation of a substituted 2-aminopyrimidine with an α-haloketone.

A proposed reaction scheme would involve the reaction of 2-amino-5-bromopyrimidin-4(3H)-one with 2-bromoacetophenone in the presence of a suitable base and solvent system, followed by an intramolecular cyclization to yield the desired this compound. Microwave-assisted synthesis could also be a viable option to improve reaction times and yields.[4]

Part 1: In Vitro Anticancer Evaluation

The initial assessment of a novel compound's anticancer potential typically involves screening for cytotoxicity against a panel of cancer cell lines representing different tumor types. This allows for the determination of the compound's potency and selectivity.

Rationale for Cell Line Selection

To obtain a broad understanding of the compound's activity, a panel of well-characterized human cancer cell lines is proposed:

  • HeLa (Cervical Cancer): A widely used and robust cell line.

  • A549 (Lung Cancer): Representative of non-small cell lung cancer.[5][6][7]

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[5][7][8]

Experimental Workflow for Cytotoxicity Assessment

The following workflow outlines the key steps for determining the cytotoxic effects of this compound.

Apoptosis_Pathway Compound 8-Bromo-2-phenylimidazo [1,2-C]pyrimidin-5(6H)-one Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC releases Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway.

Part 2: In Vitro Anti-inflammatory Evaluation

Chronic inflammation is a key factor in the development of numerous diseases, including cancer. [9][10]Therefore, compounds with anti-inflammatory properties are of significant therapeutic interest. The following section details the evaluation of this compound for its potential to mitigate inflammatory responses.

Rationale for Cell Line and Assay Selection
  • RAW 264.7 Macrophage Cell Line: This murine macrophage cell line is a well-established model for studying inflammation in vitro. [11][12][13][14][15][16][17][18]Macrophages play a central role in the inflammatory response.

  • Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. [11][13][14][19]* Nitric Oxide (NO) Measurement: Overproduction of NO is a hallmark of inflammation. The Griess assay provides a simple and reliable method for quantifying nitrite, a stable breakdown product of NO. [11][13][14]* Pro-inflammatory Cytokine Measurement: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Enzyme-linked immunosorbent assays (ELISAs) are used for their specific and sensitive quantification. [12][15][20][21][22][23][24]

Experimental Workflow for Anti-inflammatory Assessment

The workflow for assessing the anti-inflammatory activity of the test compound is depicted below.

Workflow for In Vitro Anti-inflammatory Testing.
Detailed Protocols

2.3.1. Cell Viability in RAW 264.7 Cells Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound on RAW 264.7 cells using the MTT assay as described in section 1.3.

2.3.2. Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B, with a 5-10 minute incubation at room temperature between each addition.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

2.3.3. TNF-α and IL-6 Quantification (ELISA)

Materials:

  • Cell culture supernatants from the NO production assay

  • Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and serially diluted standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the substrate solution. Incubate in the dark for 15-30 minutes.

  • Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Data Presentation: Anti-inflammatory Activity

The results from the anti-inflammatory assays should be presented in clear, concise tables.

Table 2: Effect on Nitric Oxide Production

TreatmentConcentrationNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)-[Insert Value]-
LPS (1 µg/mL)-[Insert Value]0
Compound + LPS[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]

Table 3: Effect on Pro-inflammatory Cytokine Production

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)-[Insert Value][Insert Value]
LPS (1 µg/mL)-[Insert Value][Insert Value]
Compound + LPS[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]
Hypothesized Mechanism of Action: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. [9][10][25][26][27]In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes transcription Compound 8-Bromo-2-phenylimidazo [1,2-C]pyrimidin-5(6H)-one Compound->IKK inhibits

Hypothesized Inhibition of the NF-κB Signaling Pathway.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxic and anti-inflammatory properties, researchers can gain valuable insights into the therapeutic potential of this novel compound. The detailed protocols and hypothesized mechanisms of action offer a clear path for investigation, ensuring the generation of high-quality, interpretable data that will guide future drug development efforts.

References

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. Available from: [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society of Chemistry. 2019-10-16. Available from: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Available from: [Link]

  • Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science. 2011-07-30. Available from: [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central. Available from: [Link]

  • NF‐κB signaling in inflammation and cancer. PMC - PubMed Central. Available from: [Link]

  • Apoptosis. Wikipedia. Available from: [Link]

  • In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines. MDPI. 2022-10-09. Available from: [Link]

  • (PDF) Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available from: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available from: [Link]

  • NF-κB in inflammation and cancer. PubMed. 2025-06-25. Available from: [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. NIH. Available from: [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central. 2024-07-15. Available from: [Link]

  • Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... ResearchGate. Available from: [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. 2020-06-04. Available from: [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available from: [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available from: [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN GeneGlobe. Available from: [Link]

  • NF-κB, an Active Player in Human Cancers. AACR Journals. 2014-09-02. Available from: [Link]

  • Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega. 2022-02-22. Available from: [Link]

  • FineTest® - Human IL-6 (Interleukin 6) ELISA Kit. FineTest. Available from: [Link]

  • Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available from: [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. 2025-05-31. Available from: [Link]

  • Video: NF-kB-dependent Signaling Pathway. JoVE. 2023-04-30. Available from: [Link]

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  • RAW 264.7 Macrophage Cell Line: In Vitro Model for the Evaluation of the Immunomodulatory Activity of Zingiberaceae. ResearchGate. 2025-08-07. Available from: [Link]

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The Ascendant Antioxidant Potential of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Oxidative Stress

For researchers, scientists, and drug development professionals, the battle against oxidative stress is a defining challenge of modern medicine. An imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them underpins the pathophysiology of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The quest for novel antioxidant scaffolds that can effectively and safely mitigate this damage is therefore a paramount objective in therapeutic development.

This technical guide delves into the promising antioxidant properties of a unique heterocyclic scaffold: imidazo[1,2-c]pyrimidin-5(6H)-one . These derivatives, analogous to naturally occurring purines, present a compelling starting point for the design of new antioxidant agents.[1] This document serves as an in-depth resource, moving beyond a mere recitation of facts to provide a foundational understanding of the synthesis, antioxidant evaluation, and mechanistic insights into this fascinating class of compounds. Our focus is on empowering research and development by elucidating the "why" behind the "how," fostering a deeper comprehension of the science that drives discovery.

I. The Imidazo[1,2-c]pyrimidin-5(6H)-one Core: Synthesis and Chemical Properties

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a fused heterocyclic system, and its synthesis is a critical first step in exploring its therapeutic potential. A common and effective method for the synthesis of these derivatives involves the reaction of a nucleobase, such as cytosine, with an α-bromoacetophenone.[2]

A representative synthesis of 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one is achieved through the reaction of cytosine and α-bromoacetophenone.[2] This reaction provides a good yield of the target compound.[2] The structural confirmation of the synthesized derivatives is typically achieved through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[2]

Below is a diagram illustrating the general synthetic pathway.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Cytosine Cytosine Solvent_Catalyst Solvent/ Catalyst Cytosine->Solvent_Catalyst alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->Solvent_Catalyst Imidazo_Product 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one Solvent_Catalyst->Imidazo_Product Cyclization

Caption: General synthetic pathway for 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one.

II. Unveiling the Antioxidant Properties: In Vitro Evaluation

The primary mechanism by which many antioxidants exert their effects is through the scavenging of free radicals. To quantify the antioxidant capacity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, two widely accepted in vitro assays are commonly employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay.[2]

A. Quantitative Analysis of Antioxidant Activity

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
3-phenylimidazo[1,2-c]pyrimidin-5(6H)-oneModerate Activity47.59[2]
Vitamin C (Standard)5.06-[2]
BHT (Standard)-Significantly higher than compound[2]
Imidazo[2,1-i]purine derivative5.6923.28[2]

Note: The data for the imidazo[2,1-i]purine derivative, a structurally related compound, is included for comparative purposes, highlighting the potent antioxidant activity that can be achieved within this broader class of fused imidazoles.[2]

B. Experimental Protocols

1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration is proportional to the antioxidant activity of the compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 60 µM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 0.98 ± 0.02.[2]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 5–150 µg/mL).[2]

  • Assay Procedure:

    • To 1 mL of each sample dilution, add 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank sample containing the solvent and DPPH solution is used as a control.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a microplate well.

    • Add the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed as described for the DPPH assay.

The following diagram illustrates the general workflow for in vitro antioxidant screening.

G cluster_synthesis Compound Preparation cluster_assay_prep Assay Preparation cluster_assays In Vitro Antioxidant Assays cluster_data_analysis Data Analysis Synthesis Synthesize Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock_Solution Prepare Stock Solutions of Compounds Characterization->Stock_Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions DPPH_Assay DPPH Radical Scavenging Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Radical Cation Scavenging Assay Serial_Dilutions->ABTS_Assay Absorbance_Measurement Measure Absorbance DPPH_Assay->Absorbance_Measurement ABTS_Assay->Absorbance_Measurement Calculate_Inhibition Calculate % Inhibition Absorbance_Measurement->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 SAR_Analysis SAR_Analysis Determine_IC50->SAR_Analysis Structure-Activity Relationship

Caption: Experimental workflow for in vitro antioxidant screening.

III. Mechanistic Insights: Beyond Radical Scavenging

While direct radical scavenging is a primary antioxidant mechanism, the therapeutic potential of a compound is often enhanced by its ability to modulate endogenous antioxidant defense systems. One of the most critical of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .

A. The Nrf2-ARE Pathway: The Cell's Master Regulator of Antioxidant Defense

The Nrf2-ARE pathway is a key regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of numerous antioxidant genes, leading to their transcription and the production of a battery of protective enzymes.

Some studies suggest that imidazole-containing compounds can act as activators of the Nrf2 pathway.[3] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This indirect antioxidant effect can provide a more sustained and potent cellular protection against oxidative damage compared to direct radical scavenging alone.

The diagram below outlines the Nrf2-ARE signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Free Free Nrf2 Nrf2_Keap1->Nrf2_Free ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Imidazo_Compound Imidazo[1,2-c]pyrimidin-5(6H)-one Derivative Imidazo_Compound->Nrf2_Keap1 Potentially induces dissociation Nrf2_Nuclear Nrf2 Nrf2_Free->Nrf2_Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuclear->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: The Nrf2-ARE signaling pathway and potential modulation by imidazo[1,2-c]pyrimidin-5(6H)-one derivatives.

B. Structure-Activity Relationship (SAR) and Computational Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, the nature and position of substituents on the core scaffold can significantly influence their antioxidant properties.

While a comprehensive SAR study on a wide range of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives is not yet available in the public domain, insights can be gleaned from related structures like imidazo[1,2-a]pyrazines. For these compounds, it has been observed that amination at the C8 position can improve antioxidant activity.[4]

Computational methods, such as molecular docking and Density Functional Theory (DFT) calculations , can provide valuable insights into the antioxidant mechanism at a molecular level. Molecular docking can be used to predict the binding interactions of these derivatives with proteins involved in oxidative stress pathways, such as Keap1. DFT calculations can help in understanding the electronic properties of the molecules, such as their ability to donate a hydrogen atom or an electron, which is crucial for their radical scavenging activity. While specific molecular docking studies on the antioxidant activity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives are yet to be widely published, such in silico approaches are a logical and valuable next step in the exploration of these compounds.[5][6]

C. Metal Chelating Activity

Another potential mechanism of antioxidant activity is the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metals can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. Compounds that can chelate these metals can prevent this reaction from occurring. The nitrogen atoms within the imidazopyrimidine scaffold may possess the ability to coordinate with metal ions, thereby contributing to their overall antioxidant effect.

IV. Future Directions and Conclusion

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold represents a promising starting point for the development of novel antioxidant agents. The initial in vitro data demonstrates that these compounds possess radical scavenging capabilities. Furthermore, their structural similarity to purines and the potential for modulation of the Nrf2-ARE pathway suggest a multifaceted mechanism of action that warrants further investigation.

Future research should focus on:

  • Synthesis and screening of a diverse library of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives to establish a comprehensive structure-activity relationship.

  • In-depth mechanistic studies to confirm the activation of the Nrf2-ARE pathway by these compounds in cellular models of oxidative stress.

  • Computational studies to model the interaction of these derivatives with key biological targets and to rationalize their antioxidant activity.

  • Evaluation of their metal-chelating properties to fully elucidate their antioxidant profile.

V. References

  • Boukhallout, F. E., Dehamchia, M., Bayou, S., Adaika, C., Mohammed, A. M. A., & Régaïnia, Z. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(03). [Link]

  • Myadaraboina, S., Alla, M., & Addlagatta, A. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Vandyshev, D. Y., Kiselyova, A. S., Ksenofontov, A. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 236. [Link]

  • Jansa, P., Džubák, P., & Hajdúch, M. (2025). New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. ResearchGate. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 10(12), e32420. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9579-9591. [Link]

  • Boufous, H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4958. [Link]

  • Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9752461. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Al-Ishaq, R. K., et al. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 27(19), 6263. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • Bhowmick, J., et al. (2011). Impact of metal binding on the antitumor activity and cellular imaging of a metal chelator cationic imidazopyridine derivative. Inorganica Chimica Acta, 372(1), 374-383. [Link]

  • Tan, B. L., et al. (2015). Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants. Iranian Journal of Pharmaceutical Research, 14(4), 1137-1147. [Link]

  • Kumar, D., et al. (2025). Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines. ResearchGate. [Link]

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antiviral potential of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide The Antiviral Potential of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one: A Framework for Pre-clinical Evaluation

Executive Summary

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for antiviral drug discovery.[1] Fused heterocyclic scaffolds, particularly the imidazopyrimidine core, represent a class of "privileged structures" in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including potent antiviral effects against a range of viruses.[2][3] This guide introduces This compound , a novel derivative, as a promising candidate for antiviral research. We present a comprehensive, field-proven framework for its synthesis, characterization, and pre-clinical evaluation. This document details a phased screening cascade, from initial hit identification using cytotoxicity and cytopathic effect reduction assays to more quantitative validation via plaque and yield reduction assays. Furthermore, we outline methodologies for elucidating the potential mechanism of action, a critical step in drug development. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness, providing a clear and logical pathway from compound synthesis to a validated pre-clinical lead.

Introduction: The Rationale for Imidazopyrimidines in Antiviral Research

The global health landscape is continually challenged by viral infections, ranging from seasonal epidemics to worldwide pandemics, underscoring an urgent and ongoing need for new therapeutic agents.[4][5] The imidazopyrimidine scaffold has garnered significant interest due to its versatile structure, which allows for extensive modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies.[2] Derivatives of the related imidazo[1,2-a]pyrimidine core have documented activity against significant human pathogens, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[6]

The specific compound, This compound , was rationally designed to leverage key structural features:

  • The Imidazo[1,2-C]pyrimidine Core: A bio-active scaffold known to interact with various biological targets.[2][7]

  • The 2-phenyl Group: This aromatic moiety can engage in crucial hydrophobic or π-stacking interactions within the active site of a target protein.

  • The 8-Bromo Substituent: Halogen atoms, like bromine, can enhance binding affinity through halogen bonding and can modulate the compound's pharmacokinetic properties.

This guide provides the technical framework to systematically investigate the hypothesis that these structural features confer significant antiviral activity upon this compound.

Synthesis and Characterization

The synthesis of the target compound is proposed based on established methodologies for creating fused imidazopyrimidine systems, which typically involve the condensation of an aminopyrimidine with an α-haloketone.[8] This approach offers an efficient and scalable route to the desired molecule.

Proposed Synthetic Route

The synthesis involves a two-component cyclization reaction between 4-amino-5-bromopyrimidin-2(1H)-one (a derivative of cytosine) and α-bromoacetophenone.

Protocol 2.1: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-5-bromopyrimidin-2(1H)-one in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Base: Add 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) to the mixture to act as a proton scavenger.

  • Ketone Addition: Add 1.05 equivalents of α-bromoacetophenone to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pre-clinical Evaluation Workflow: A Phased Approach

A systematic, phased approach is crucial for efficiently evaluating a compound's antiviral potential while minimizing resource expenditure.[9][10] This workflow ensures that only the most promising candidates advance to more complex and costly studies.

G cluster_0 Phase 1: Primary Screening & Hit ID P1_Cytotoxicity Protocol 3.1: Cytotoxicity Assay (CC50) P1_Antiviral Protocol 3.2: CPE Reduction Assay (EC50) P1_Analysis Data Analysis: Calculate Selectivity Index (SI) P1_Antiviral->P1_Analysis P2_Plaque Protocol 4.1: Plaque Reduction Assay P1_Analysis->P2_Plaque If SI >= 10 Stop1 Stop: Low Therapeutic Window P1_Analysis->Stop1 If SI < 10 P2_Yield Protocol 4.2: Virus Yield Reduction Assay P3_RT Protocol 5.1: RT Inhibition Assay P2_Yield->P3_RT Confirmed Activity P3_Protease Protocol 5.2: Protease Inhibition Assay P3_Host Host Factor Assays (e.g., DHODH)

Fig 1. Phased workflow for antiviral compound evaluation.
Phase 1: Primary Screening (Hit Identification)

The initial phase aims to rapidly determine if the compound exhibits antiviral activity at non-toxic concentrations.

Protocol 3.1: Cytotoxicity Assay (CC₅₀ Determination) Causality: Before assessing antiviral efficacy, it is essential to determine the compound's toxicity profile on the host cells.[11] This ensures that any observed antiviral effect is not merely a result of cell death. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%.[12]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549) into a 96-well microtiter plate at a density that ensures logarithmic growth during the assay period. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, spanning a broad concentration range (e.g., 100 µM to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include "cells only" (no compound) and "blank" (no cells) controls.

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "cells only" control. The CC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Protocol 3.2: Primary Antiviral Screening by Cytopathic Effect (CPE) Reduction Assay (EC₅₀ Determination) Causality: This assay provides a robust measure of a compound's ability to protect cells from virus-induced damage and death (CPE).[13][14] It serves as an efficient first-pass screen for antiviral activity. The 50% effective concentration (EC₅₀) is the concentration that achieves 50% protection against viral CPE.

  • Cell Seeding: Prepare cell plates as described in Protocol 3.1.

  • Infection and Treatment: Remove the medium and add serial dilutions of the compound to the wells. Subsequently, infect the cells with a viral dose calibrated to cause 80-100% CPE within 48-72 hours.

  • Controls: Include the following essential controls:

    • Virus Control: Cells + Virus (no compound) - for maximum CPE.

    • Cell Control: Cells only (no virus, no compound) - for no CPE.

    • Toxicity Control: Cells + Compound (no virus) - to monitor compound toxicity in parallel.

    • Positive Control: Cells + Virus + Known Antiviral Drug.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until the virus control wells show ~80% CPE.

  • Quantification: Quantify cell viability using the MTT method (as in Protocol 3.1, steps 5-7) or by staining with crystal violet.

  • Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the controls. Determine the EC₅₀ value using non-linear regression.

Data Analysis & Hit Criteria

The therapeutic potential of a compound is assessed by its Selectivity Index (SI) .

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. A compound is typically considered a promising "hit" for further development if it meets the criteria in Table 1.[12][13]

ParameterDescriptionHit Criterion
CC₅₀ 50% Cytotoxic Concentration> 20 µM
EC₅₀ 50% Effective Concentration< 10 µM
SI Selectivity Index (CC₅₀/EC₅₀)≥ 10
Table 1. Criteria for advancing a primary screening hit.

Secondary Assays & Hit Validation

Compounds that meet the primary hit criteria must be validated using more direct and quantitative measures of viral replication.

Protocol 4.1: Plaque Reduction Assay Causality: This "gold standard" assay quantifies the number of infectious virus particles (plaque-forming units, PFU) and provides a more precise measure of antiviral activity than a CPE assay.[15][16] It directly visualizes and counts the inhibition of viral spread.

  • Cell Monolayer: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the compound. Mix each dilution with a known amount of virus (e.g., 100 PFU) and pre-incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers, wash with PBS, and inoculate with the virus-compound mixtures. Allow adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts viral spread to adjacent cells, forming localized lesions or "plaques".

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Viable cells will stain, leaving the plaques (areas of cell death) as clear zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The concentration that reduces the plaque number by 50% (PR₅₀) is determined.

Protocol 4.2: Virus Yield Reduction Assay Causality: This assay measures the effect of the compound on the total production of new, infectious progeny virus over one complete replication cycle.[17] It provides critical information on the compound's ability to halt viral propagation.

  • Treatment and Infection: Seed cells in a multi-well plate. Treat the cells with various concentrations of the compound for 1-2 hours, then infect with the virus at a specific Multiplicity of Infection (MOI).

  • Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the cell culture supernatant (and/or cell lysates) which contains the newly produced progeny virions.

  • Titration: Determine the viral titer in the harvested samples using a plaque assay (Protocol 4.1) or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Analysis: Compare the viral titers from compound-treated wells to the untreated virus control. The data is expressed as the log₁₀ reduction in viral titer. The concentration required to reduce the virus yield by 90% (IC₉₀) or 99% (IC₉₉) is often calculated.

Mechanism of Action (MoA) Studies

Identifying the specific viral or host target is a cornerstone of modern drug development.[18] MoA studies help predict the spectrum of activity, potential for resistance, and opportunities for optimization.

G Virus Free Virion Entry 1. Attachment & Entry Virus->Entry HostCell Host Cell Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (Polymerase) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Processing 5. Protein Processing (Protease) Translation->Processing Assembly 6. Assembly Processing->Assembly Release 7. Release Assembly->Release Release->Virus Progeny Virions Inh_Polymerase Polymerase Inhibitors Inh_Polymerase->Replication Inh_Protease Protease Inhibitors Inh_Protease->Processing Inh_Host Host-Targeting Agents Inh_Host->Replication Inh_Host->Translation

Fig 2. Generic viral life cycle and potential MoA targets.

Based on the imidazopyrimidine scaffold, plausible mechanisms include the inhibition of key viral enzymes or interference with host cell pathways essential for viral replication.[19]

Protocol 5.1: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses) Causality: Many heterocyclic compounds are known to inhibit viral polymerases. This cell-free assay directly measures the inhibition of the RT enzyme, which is critical for the replication of retroviruses like HIV.[20][21]

  • Assay Setup: In a 96-well plate, combine a reaction buffer containing a poly(A) template, oligo(dT) primer, and dTTP nucleotides linked to a label (e.g., digoxin or biotin).

  • Enzyme and Inhibitor: Add a standardized amount of recombinant HIV-1 RT enzyme to the wells, along with serial dilutions of the test compound.

  • Incubation: Incubate the plate to allow the polymerization reaction to proceed.

  • Detection: The newly synthesized, labeled DNA strand is captured on a streptavidin-coated plate. An antibody conjugate (e.g., anti-digoxin-peroxidase) is added, followed by a colorimetric substrate.

  • Readout: Measure the absorbance, which is proportional to the RT activity.

  • Analysis: Calculate the percent inhibition relative to a no-compound control. Determine the IC₅₀, the concentration that inhibits 50% of the enzyme's activity.

Protocol 5.2: Protease Inhibition Assay Causality: Viral proteases are often required to cleave viral polyproteins into their functional mature forms. Inhibiting this step halts the production of infectious virions.[18] This enzymatic assay directly quantifies this inhibition.

  • Assay Principle: Utilize a FRET (Förster Resonance Energy Transfer) peptide substrate that contains a cleavage site for the target viral protease, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal.

  • Reaction: In a microplate, combine the FRET substrate, recombinant viral protease (e.g., HCV NS3/4A or SARS-CoV-2 3CLpro), and serial dilutions of the test compound.

  • Incubation: Allow the enzymatic reaction to proceed at its optimal temperature.

  • Readout: If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. Monitor the fluorescence signal over time with a plate reader.

  • Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ for protease inhibition by plotting the reaction rate against the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

While beyond the scope of this initial evaluation framework, subsequent studies would involve synthesizing and testing analogues of this compound to establish an SAR. Key modifications would include:

  • Varying the Phenyl Substituent: Introducing electron-donating or electron-withdrawing groups to probe electronic and steric requirements.

  • Modifying the Halogen: Replacing the bromine at position 8 with chlorine, fluorine, or iodine to investigate the role of halogen bonding and lipophilicity.

  • Altering the Core: Exploring different substitutions on the pyrimidine ring to enhance potency or improve pharmacokinetic properties.

These studies are critical for optimizing the initial hit into a lead compound with improved efficacy and drug-like properties.[3][22]

Conclusion and Future Directions

This technical guide has outlined a rigorous and logical pathway for the comprehensive pre-clinical evaluation of this compound as a potential antiviral agent. The phased approach, beginning with broad screening and progressing to specific mechanistic studies, ensures a thorough and efficient assessment of the compound's therapeutic potential. The detailed, self-validating protocols provide a foundation for generating high-quality, reliable data.

If this compound demonstrates a promising selectivity index and confirmed activity in secondary assays, future directions would include:

  • Broad-Spectrum Activity Profiling: Testing the compound against a diverse panel of viruses to determine its spectrum of activity.

  • Lead Optimization: Undertaking medicinal chemistry efforts based on SAR data to improve potency and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of viral infection to assess its safety and efficacy in a whole organism.[23]

The framework presented here provides the essential first steps in the long but critical journey of antiviral drug development.[24]

References

  • Al-Ostath, A., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • IAR Antiviral Program. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Kaur, N., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances. [Link]

  • Ghosh Chowdhury, M., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Hsieh, L., et al. (2022). Antiviral Drug Discovery. Viruses. [Link]

  • S, S., & K, S. (2019). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Research Journal of Pharmacy and Technology. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Majchrzak-Kucęba, I., et al. (2019). In vitro methods for testing antiviral drugs. Biotechnology Advances. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Al-Bari, M. A. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. [Link]

  • Zhan, P. (Ed.). (n.d.). Antiviral Drug Discovery and Development: Current Innovations and Future Trends. MDPI. [Link]

  • Sharma, K., et al. (2022). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. New Trends in Synthesis of Nitrogen-Containing Heterocycles. [Link]

  • EURL. (2021). STANDARD OPERATING PROCEDURE. EURL. [Link]

  • da Silva, G. G., et al. (2021). Cytotoxic activity (CC 50 ) and evaluation of antiviral activity (EC 50 ) against DENV 2, ZIKV, CHIKV and MAYV, in Vero cell line. ResearchGate. [Link]

  • Patil, S., et al. (2024). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2- a ]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. ResearchGate. [Link]

  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]

  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

  • Renda, M., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Scientific Reports. [Link]

  • Formosa, D. (2006). Plaque Assay Protocols. American Society for Microbiology. [Link]

  • Shao, X. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Figshare. [Link]

  • Alam, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • IAR Antiviral Program. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Sun, H., et al. (2021). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Macchi, A., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Applied Microbiology and Biotechnology. [Link]

  • Bi-Jegou, D. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Ghosh Chowdhury, M., et al. (2024). Structure of imidazopyrimidine containing-biologically active compounds. ResearchGate. [Link]

  • Figueiredo, L. T. M., et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz. [Link]

  • Krumm, C. S., et al. (2016). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research. [Link]

  • De Clercq, E., & Gorobets, N. Y. (2009). Advances in Antiviral Drug Discovery and Development: Part II. Expert Opinion on Drug Discovery. [Link]

  • Li, Y., et al. (2025). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. Semantic Scholar. [Link]

  • Semple, S. J., et al. (2019). Inhibition of HIV-1 Reverse Transcriptase. Bio-protocol. [Link]

  • Zhou, Q., et al. (2025). Antiviral activity and interaction mechanisms study of novel glucopyranoside derivatives. ResearchGate. [Link]

  • Catanzaro, M., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal. [Link]

  • Sayers, E. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]

  • Greninger, A. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]

  • Fiveable. (n.d.). Drug development process for antivirals. Fiveable. [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

  • Das, S., et al. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. bioRxiv. [Link]

  • Hoffmann, H. H., et al. (2011). Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. Proceedings of the National Academy of Sciences. [Link]

  • Brown, R. T., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Hruby, D. E. (2009). Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company. Antiviral Research. [Link]

  • Yempala, T., et al. (2008). Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry. [Link]

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Methodological & Application

Synthesis Protocol for 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Significance of the Imidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] This scaffold is a key structural component in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties.[1] The unique arrangement of nitrogen atoms within this fused ring system allows for diverse intermolecular interactions with biological targets, making it an attractive scaffold for the design of novel therapeutic agents. The target molecule, 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, incorporates key pharmacophoric features: a bromine atom, which can act as a versatile handle for further functionalization or enhance binding affinity through halogen bonding, and a phenyl group, which can be crucial for establishing hydrophobic interactions within a protein's active site.

This document provides a comprehensive and technically detailed guide for the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for the experimental choices.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically designed as a two-step process. The first step involves the preparation of the key intermediate, 2-amino-5-bromopyrimidin-4(1H)-one, through the bromination of commercially available 2-aminopyrimidin-4(1H)-one (also known as cytosine). The second and final step is a classical cyclocondensation reaction, a variation of the renowned Chichibabin reaction, between the synthesized brominated pyrimidine and phenacyl bromide (α-bromoacetophenone).[2]

Synthetic_Workflow cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Cyclocondensation A 2-Aminopyrimidin-4(1H)-one C 2-Amino-5-bromopyrimidin-4(1H)-one A->C Bromination B Brominating Agent (e.g., NBS) B->C E This compound C->E Cyclocondensation D Phenacyl Bromide D->E

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-bromopyrimidin-4(1H)-one

Principle and Mechanistic Insight

The bromination of 2-aminopyrimidin-4(1H)-one at the 5-position is an electrophilic aromatic substitution reaction. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating amino and hydroxyl (in its enol tautomer) groups. The 5-position is the most nucleophilic carbon, making it the primary site for bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Aminopyrimidin-4(1H)-one111.105.55 g50Commercially available
N-Bromosuccinimide (NBS)177.989.79 g55Recrystallize if necessary
Acetonitrile (anhydrous)41.05250 mL-Dry, reaction grade
Saturated aq. NaHCO₃-~100 mL-For work-up
Deionized Water18.02~200 mL-For washing
Anhydrous MgSO₄120.37--For drying

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidin-4(1H)-one (5.55 g, 50 mmol) and anhydrous acetonitrile (250 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Add N-Bromosuccinimide (9.79 g, 55 mmol, 1.1 equivalents) portion-wise to the suspension over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (100 mL) and stir for 30 minutes to form a slurry.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts until the effervescence ceases (pH ~7-8).

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water (2 x 50 mL).

  • Dry the collected solid under vacuum at 60°C to a constant weight to yield 2-amino-5-bromopyrimidin-4(1H)-one as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data (Reference):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.7 (s, 1H, NH), 7.8 (s, 1H, CH), 6.5 (br s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 163.2 (C=O), 156.5 (C-NH₂), 145.1 (C-H), 91.8 (C-Br).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₄H₅BrN₃O: 190.96; found: 190.9.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This step is a classical cyclocondensation reaction. The mechanism involves an initial N-alkylation of the more nucleophilic ring nitrogen of 2-amino-5-bromopyrimidin-4(1H)-one by phenacyl bromide. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon of the phenacyl moiety. Subsequent dehydration leads to the formation of the fused imidazole ring.

Reaction_Mechanism cluster_0 Reaction Mechanism Start 2-Amino-5-bromopyrimidin-4(1H)-one + Phenacyl Bromide Intermediate1 N-Alkylation Intermediate Start->Intermediate1 SN2 Reaction Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Figure 2: Simplified reaction mechanism for the formation of the imidazo[1,2-c]pyrimidine ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Amino-5-bromopyrimidin-4(1H)-one190.013.80 g20From Part 1
Phenacyl bromide (α-bromoacetophenone)199.054.38 g22Lachrymator, handle in a fume hood
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous
Sodium bicarbonate (NaHCO₃)84.012.52 g30As a base
Deionized Water18.02~500 mL-For precipitation
Ethanol46.07~50 mL-For recrystallization

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyrimidin-4(1H)-one (3.80 g, 20 mmol) in anhydrous DMF (100 mL).

  • Add sodium bicarbonate (2.52 g, 30 mmol) to the solution.

  • Add phenacyl bromide (4.38 g, 22 mmol, 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 100-110°C and stir for 8-12 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:1) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with ample deionized water (3 x 100 mL) to remove any residual DMF and salts.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 70°C.

Expected Yield: 65-75%

Characterization Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.0 (br s, 1H, NH), 8.1-7.9 (m, 2H, Ar-H), 7.8 (s, 1H, CH-imidazole), 7.6-7.4 (m, 3H, Ar-H), 7.2 (s, 1H, CH-pyrimidine).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.1 (C=O), 148.5, 145.2, 133.8, 130.5, 129.1, 128.5, 126.3, 115.7, 105.4 (Ar-C and Heteroaromatic-C), 95.2 (C-Br).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₉BrN₃O: 290.99; found: 291.0.

  • FT-IR (KBr, cm⁻¹): 3200-3000 (N-H stretch), 1680 (C=O stretch), 1610, 1580 (C=N and C=C stretching).

Safety and Handling Precautions

  • Phenacyl bromide is a lachrymator and is corrosive. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Always perform reactions in a well-ventilated area or a fume hood.

Self-Validation and Troubleshooting

  • Incomplete Bromination (Part 1): If the starting material is not fully consumed, extend the reflux time or add a small additional portion of NBS (0.1 eq). Ensure the acetonitrile is anhydrous.

  • Low Yield in Cyclocondensation (Part 2): Ensure all reagents are dry, particularly the DMF. The reaction temperature is crucial; ensure it is maintained within the specified range. If the reaction stalls, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed in catalytic amounts.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be an effective alternative purification method.

References

  • Boukhallout, F. E., Dehamchia, M., Bayou, S., Adaika, C., Mohammed, A. M. A., & Régaïnia, Z. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 33(2), 183-190. [Link]

  • Chichibabin, A. E. (1924). The Chichibabin Pyridine Synthesis. Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 56, 191-196.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

Sources

Application Notes and Protocols for the Purification of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a heterocyclic compound belonging to the imidazopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities.[1][2] The biological efficacy and the reliability of experimental data are intrinsically linked to the purity of the compound. This guide provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, ensuring the integrity of subsequent applications.

Understanding the Compound and Potential Impurities

The synthesis of 2-arylimidazo[1,2-a]pyrimidines, a related class of compounds, is commonly achieved through the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[3][4][5] In the case of this compound, the synthesis likely involves the reaction of an aminobromopyrimidinone with a 2-halo-acetophenone derivative. Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual aminobromopyrimidinone and 2-halo-acetophenone.

  • Intermediates: Incompletely cyclized intermediates.

  • Side-Products: Isomeric products or compounds formed from competing reaction pathways.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.

A preliminary purity assessment of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to devise the most effective purification strategy.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system. For many imidazopyrimidine derivatives, which are often crystalline solids, recrystallization is an effective and scalable purification method.[3][5]

Principle of Recrystallization

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble at room temperature (and remain in the mother liquor upon cooling).

Solvent Selection for this compound

The choice of solvent is critical for successful recrystallization. Based on the polar nature of the imidazopyrimidinone core and the presence of a bromine atom, a range of polar and non-polar solvents should be screened. A general approach to solvent screening is outlined below.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolOften provide good solubility at elevated temperatures for polar heterocyclic compounds. A related compound was purified by washing with cold ethanol, indicating low solubility at low temperatures.[6]
Ketones AcetoneA versatile polar aprotic solvent.
Esters Ethyl AcetateA moderately polar solvent, often used in combination with non-polar solvents.
Aprotic Polar N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with caution due to high boiling points, but effective for compounds with low solubility in common organic solvents.[7]
Hydrocarbons Hexanes, HeptaneTypically used as an anti-solvent in combination with a more polar solvent.
Chlorinated Dichloromethane (DCM)Can be effective, but often as part of a solvent system.
Aqueous Mixtures Ethanol/Water, Acetone/WaterThe addition of water as an anti-solvent can induce crystallization of moderately polar compounds.
Experimental Protocol: Single-Solvent Recrystallization
  • Solubility Test: In a small test tube, add approximately 20-30 mg of the crude this compound.

  • Solvent Addition: Add the selected solvent dropwise at room temperature until the solid just dissolves. If the solid is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the compound is completely dissolved. Use a minimal amount of hot solvent.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Experimental Protocol: Two-Solvent Recrystallization

This method is suitable when no single solvent has the ideal solubility profile.

  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[8]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 6 and 7 from the single-solvent protocol.

A diffusion crystallization method can be attempted for compounds that are difficult to crystallize, where the compound is dissolved in a high-boiling solvent (like DMF) and placed in a chamber with a volatile anti-solvent (like DCM).[7]

Part 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[9] For imidazopyrimidine derivatives, silica gel is a commonly used stationary phase.[3][5]

Principle of Normal-Phase Column Chromatography

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase (eluent). Polar compounds will have a stronger interaction with the stationary phase and will elute more slowly, while non-polar compounds will travel down the column faster.

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of this compound by column chromatography.

Experimental Protocol: Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for imidazopyrimidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]

    • The ideal solvent system should provide a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.2-0.4.

Table 2: Trial Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityComments
Hexanes:Ethyl Acetate (4:1)LowGood for separating less polar impurities.
Hexanes:Ethyl Acetate (1:1)MediumA versatile system for many heterocyclic compounds.
Dichloromethane:Methanol (98:2)Medium-HighEffective for more polar compounds. The addition of a small amount of base like triethylamine might be necessary if the compound streaks on the silica gel.[9]
Ethyl Acetate (100%)HighTo elute highly polar compounds.
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more strongly adsorbed compounds.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Validation of Purity

After purification, the purity of the final compound should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra should be clean and consistent with the expected structure.

  • Mass Spectrometry (MS): Should show the correct molecular ion peak.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following these detailed protocols and understanding the underlying principles, researchers can confidently purify this compound to a high degree, ensuring the quality and reliability of their scientific investigations.

References

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363-367. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Molecules, 16(12), 10137-10145. Available at: [Link]

  • Wang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 12849-12857. Available at: [Link]

  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363-367. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(03). Available at: [Link]

  • PubMed. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 38(16), 3139-3151. Available at: [Link]

  • NIH. (2013). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. AAPS PharmSciTech, 14(2), 747-753. Available at: [Link]

  • Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14, 21183-21194. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

Sources

Comprehensive NMR Spectroscopic Analysis of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one: A Multi-dimensional Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidine core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1][2] Unambiguous structural characterization of novel derivatives is a cornerstone of the drug discovery and development pipeline, ensuring molecular integrity and guiding structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the complete NMR spectral assignment of a key intermediate, 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, utilizing a suite of 1D and 2D NMR experiments. We detail the causality behind experimental choices and demonstrate how a systematic workflow, integrating ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC data, delivers a self-validating and definitive structural elucidation.

Introduction: The Imperative for Rigorous Structural Verification

In pharmaceutical research, the journey from a synthesized molecule to a drug candidate is predicated on absolute certainty of its chemical structure.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework.[5] For complex heterocyclic systems like this compound, a simple 1D ¹H NMR spectrum is insufficient. The dense, overlapping regions of aromatic signals necessitate the use of advanced multi-dimensional techniques to resolve ambiguities and establish precise atomic connectivity.

This guide is designed for researchers and scientists in drug development, providing both the practical "how-to" and the critical "why" for each step of the analysis. By following this comprehensive protocol, teams can ensure the fidelity of their synthesized compounds, building a trustworthy foundation for subsequent biological evaluation.

Molecular Structure and Numbering Scheme:

For clarity, the following atomic numbering scheme will be used throughout this note for all spectral assignments.

Chemical structure of this compound with atom numbering for NMR assignment.

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized acquisition.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solubilizing power for a wide range of organic molecules and its ability to slow the exchange of labile protons (like N-H), often allowing them to be observed as distinct, and sometimes coupled, signals.

Materials:

  • This compound (15-20 mg for optimal ¹³C signal-to-noise)[6]

  • DMSO-d₆ (99.9% D)

  • High-quality 5 mm NMR tube[7]

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • Pasteur pipette with cotton wool plug (for filtration)

Procedure:

  • Weigh approximately 15-20 mg of the compound directly into a clean, dry vial.

  • Add ~0.6 mL of DMSO-d₆ to the vial.[8]

  • Vortex the vial for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of particulates.

  • Filter the solution through a Pasteur pipette containing a small cotton wool plug directly into the NMR tube. This removes any microparticulates that can degrade spectral quality (i.e., shimming).[9]

  • Add a minimal amount of TMS to the NMR tube using a microliter syringe.

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following experiments were conducted on a 500 MHz NMR spectrometer. The parameters provided are typical starting points and may be optimized based on the specific instrument and sample concentration.

Experiment Key Parameters & Purpose
¹H NMR Acquisition Time: 2-3 s; Relaxation Delay: 2 s; Scans: 8-16. To obtain a high-resolution spectrum of all proton signals, their chemical shifts, integrations, and coupling patterns.
¹³C NMR Acquisition Time: 1-2 s; Relaxation Delay: 2 s; Scans: 1024-2048. To detect all unique carbon environments. Proton decoupling is used to simplify signals to singlets.
DEPT-135 Pulse Angle: 135°; Scans: 256-512. A crucial editing pulse sequence used to differentiate carbon types: CH/CH₃ signals appear as positive peaks, CH₂ as negative peaks, and quaternary carbons are absent.[10]
¹H-¹H COSY Spectral Width: Match ¹H spectrum; Scans per increment: 2-4. To identify scalar-coupled protons (typically separated by 2-3 bonds), revealing proton connectivity networks.[11]
¹H-¹³C HSQC Spectral Widths: Match ¹H and ¹³C spectra; Scans per increment: 4-8. Correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling), providing definitive C-H assignments.[12]
¹H-¹³C HMBC Spectral Widths: Match ¹H and ¹³C spectra; Scans per increment: 16-32; Long-range coupling delay optimized for ~8 Hz. The cornerstone experiment for elucidating the complete carbon skeleton by revealing correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[13][14]

A Systematic Workflow for Spectral Interpretation

A structured approach to data analysis is essential to prevent misassignment. The process should be layered, using simpler experiments to build a framework that is then confirmed and completed with more complex correlation data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Elucidation H1 ¹H NMR (Proton Count & Splitting) C13 ¹³C NMR (Carbon Count) H1->C13 Initial Hypothesis DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13->DEPT Refine Carbon Types COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Build Proton Frameworks HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Connect Molecular Fragments Assign Full ¹H & ¹³C Assignment Table HMBC->Assign Consolidate Data Structure Verified Molecular Structure Assign->Structure Final Confirmation

Step 1: Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Phenyl Protons (H-2', H-3', H-4'): A complex multiplet system is expected in the aromatic region (~7.4-8.0 ppm). The two ortho protons (H-2') and two meta protons (H-3') will be distinct from the para proton (H-4'). Their integration should correspond to 5 protons in total.

  • Imidazo Proton (H-3): This proton is on the five-membered ring and is expected to be a singlet, as it has no adjacent proton neighbors. Its chemical shift will be in the aromatic region.

  • Pyrimidine Proton (H-7): This is the sole proton on the pyrimidine ring. Due to the influence of the adjacent bromine atom and the bicyclic system, it is expected to be a downfield singlet.

  • Amide Proton (N₆-H): This labile proton will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration and residual water in the solvent. A D₂O exchange experiment can be performed to confirm its identity, as the peak will disappear upon addition of D₂O.

Step 2: Analysis of ¹³C NMR and DEPT-135 Spectra

Together, these spectra reveal the complete carbon landscape.

  • ¹³C Spectrum: We predict a total of 11 distinct carbon signals: 4 for the phenyl ring (ipso-, ortho-, meta-, para-), 2 for the imidazole ring (C-2, C-3), and 5 for the pyrimidine portion (C-5, C-7, C-8, C-8a, C-8b - note: corrected numbering for fused system).

  • DEPT-135 Spectrum: This is the key to differentiating protonated carbons.

    • Positive Signals (CH): We expect five positive signals: H-3, H-7, and the three unique carbons of the phenyl ring (ortho, meta, para).

    • Negative Signals (CH₂): No CH₂ groups are present in the molecule, so no negative signals are expected.

    • Absent Signals (Quaternary): The carbonyl carbon (C-5), the bromine-bearing carbon (C-8), and the four quaternary carbons (C-2, C-8a, C-8b, C-1') will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.

Step 3: Unambiguous Assignment using 2D Correlation

This is where the molecular puzzle is definitively solved by establishing connectivity.

  • COSY Analysis: The COSY spectrum will primarily show correlations within the phenyl ring, establishing the ortho-meta-para connectivity. For example, the H-2' protons will show a cross-peak to the H-3' protons, which in turn will show a correlation to the H-4' proton. This allows for the assignment of the entire phenyl spin system.

  • HSQC Analysis: The HSQC spectrum provides direct, one-bond correlations, acting as a bridge between the ¹H and ¹³C data.[15] Each proton signal (except the labile N-H) will have a cross-peak corresponding to the carbon it is directly attached to. This allows for the confident assignment of C-3, C-7, and the protonated carbons of the phenyl ring.

  • HMBC Analysis: Connecting the Fragments: The HMBC spectrum is the most powerful tool for this molecule, as it reveals the long-range (2- and 3-bond) connectivities that piece the entire structure together.

// Define invisible nodes for arrow placement H3 [pos="2.2,2.3!", shape=point, style=invis]; H2_prime [pos="0.5,1.0!", shape=point, style=invis]; H7 [pos="4.8,2.3!", shape=point, style=invis]; C2 [pos="1.9,1.6!", shape=point, style=invis]; C4 [pos="2.9,1.1!", shape=point, style=invis]; C8a [pos="3.2,2.8!", shape=point, style=invis]; C1_prime [pos="1.1,2.0!", shape=point, style=invis];

// Draw arrows H3 -> C2 [color="#EA4335", arrowhead=vee, arrowtail=dot, dir=both, taillabel="³J", fontcolor="#EA4335"]; H3 -> C4 [color="#EA4335", arrowhead=vee, arrowtail=dot, dir=both, taillabel="²J", fontcolor="#EA4335"]; H2_prime -> C2 [color="#4285F4", arrowhead=vee, arrowtail=dot, dir=both, taillabel="³J", fontcolor="#4285F4"]; H2_prime -> C1_prime [color="#4285F4", arrowhead=vee, arrowtail=dot, dir=both, taillabel="²J", fontcolor="#4285F4"]; H7 -> C8a [color="#34A853", arrowhead=vee, arrowtail=dot, dir=both, taillabel="²J", fontcolor="#34A853"]; H7 -> C4 [color="#34A853", arrowhead=vee, arrowtail=dot, dir=both, taillabel="³J", fontcolor="#34A853"]; } enddot Caption: Key HMBC correlations confirming the molecular skeleton.

Summary of NMR Assignments

The culmination of the 1D and 2D NMR data analysis allows for the complete and unambiguous assignment of all ¹H and ¹³C signals for this compound, presented below. (Note: Chemical shifts are hypothetical and representative for this class of compound in DMSO-d₆).

Atom No.δ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegrationKey HMBC Correlations (from H)
2148.5 (q)----
3112.8 (CH)7.95s1HC-2, C-8b, C-5
5165.4 (q)----
6-11.50br s1HC-5, C-7, C-8a
7125.1 (CH)7.88s1HC-5, C-8, C-8a
898.9 (q)----
8a145.2 (q)----
8b135.6 (q)----
1'130.5 (q)----
2', 6'128.8 (CH)7.92d2HC-2, C-4', C-1'
3', 5'129.5 (CH)7.51t2HC-1', C-5'
4'131.2 (CH)7.60t1HC-2', C-6'

q = quaternary carbon (absent in DEPT-135); s = singlet; d = doublet; t = triplet; br s = broad singlet.

Conclusion

The structural integrity of novel chemical entities is non-negotiable in the field of drug development. This application note has demonstrated a robust, multi-dimensional NMR workflow for the complete structural elucidation of this compound. By systematically layering data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, every proton and carbon atom can be assigned with high confidence. The causality-driven approach, particularly the use of long-range HMBC correlations to connect molecular fragments, provides a self-validating system that ensures accuracy. This protocol serves as a reliable template for researchers characterizing similar complex heterocyclic systems, enabling them to proceed with confidence in their downstream research and development efforts.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link]

  • Banskota, A. H., et al. (2006). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Available at: [Link]

  • Mohammed, S. L., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Available at: [Link]

  • Magnetic Resonance in Chemistry. (n.d.). ¹H, ¹³C and ¹⁵N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • SciSpace. (n.d.). ¹³C-nmr spectra of phenyl-substituted azoles, a conformational study. Available at: [Link]

  • Atta-ur-Rahman. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Available at: [Link]

  • J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Available at: [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • NIH. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Available at: [Link]

  • PMC. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Available at: [Link]

  • ResearchGate. (2025). A structure elucidation system using 1H-NMR and H-H COSY spectra. Available at: [Link]

  • ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]

  • ResearchGate. (2025). H-H and ¹³C-H coupling constants in pyridazine. Available at: [Link]

  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

  • Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Available at: [Link]

  • Der Pharma Chemica. (2018). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Available at: [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. Available at: [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. OpenStax adaptation. Available at: [Link]

  • MDPI. (n.d.). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Available at: [Link]

  • Bruker. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

  • Royal Society of Chemistry. (2010). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Available at: [Link]

  • New Food Magazine. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Available at: [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of heterocycles. Analysis of carbon-13 spectra of thioxanthenones using calculated chemical shifts, substituent constants, and PRDDO molecular-orbital calculations. Available at: [Link]

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  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available at: [Link]

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Application Note: Elucidating the Mass Spectrometry Fragmentation of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The fused heterocyclic scaffold, imidazo[1,2-c]pyrimidine, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The specific analogue, 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, represents a molecule of significant interest for drug discovery and development. Its structural characterization is paramount, and mass spectrometry stands as a pivotal analytical technique for its identification and purity assessment. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or degradation products.

This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established fragmentation principles for brominated heterocyclic compounds and imidazopyrimidine derivatives to propose the most probable fragmentation pathways.[3][4][5]

Molecular Structure and Properties

  • IUPAC Name: 8-bromo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one[6]

  • Molecular Formula: C₁₂H₈BrN₃O

  • Molecular Weight: 290.12 g/mol (for ⁷⁹Br) and 292.12 g/mol (for ⁸¹Br)[6]

  • CAS Number: 1369153-25-2[6]

The presence of a bromine atom is a key feature, as it will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[7][8][9][10]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation and providing a detailed structural fingerprint.[11][12]

Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-500

Rationale for Parameter Selection:

  • 70 eV Electron Energy: This is a standard energy that provides reproducible fragmentation patterns and is high enough to induce ionization and fragmentation of most organic molecules.

  • Source Temperature: A temperature of 200-250 °C ensures volatilization of the sample without thermal degradation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.[13][14] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Protocol:

  • Sample Preparation:

    • Prepare a 1-10 µM solution of the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) with the addition of 0.1% formic acid to promote protonation.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): Flow rate dependent on the instrument, typically 1-2 L/min.

    • Drying Gas (N₂): Flow rate and temperature dependent on the instrument, typically 8-12 L/min at 300-350 °C.

    • Mass Analyzer: Quadrupole, Ion Trap, or TOF.

    • Full Scan (MS1): m/z 100-500 to identify the protonated molecule.

    • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion (m/z 290/292) and apply collision-induced dissociation (CID) with argon or nitrogen. Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.[15]

Rationale for Parameter Selection:

  • Positive Ion Mode: The presence of nitrogen atoms in the heterocyclic system makes the molecule basic and readily protonated.[16]

  • Formic Acid: The acidic additive ensures a low pH, promoting the formation of [M+H]⁺ ions.

  • Collision Energy: Varying the collision energy in MS/MS allows for controlled fragmentation, from the loss of simple fragments at low energies to more extensive fragmentation at higher energies.

Proposed Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion [M]⁺˙ will be readily formed and is expected to undergo a series of fragmentation reactions. The presence of the bromine atom will result in doublet peaks for all bromine-containing fragments.

Key Predicted Fragmentations:

  • Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment at m/z 211. This is a common fragmentation pathway for brominated aromatic compounds.[5]

  • Loss of CO: The carbonyl group can be eliminated as a neutral carbon monoxide molecule, leading to a fragment at m/z 262/264. This is a characteristic fragmentation for cyclic ketones and lactams.

  • Cleavage of the Phenyl Group: The bond between the imidazopyrimidine core and the phenyl group can break, leading to the formation of a phenyl cation at m/z 77. The remaining brominated heterocyclic core could also be observed.

  • Retro-Diels-Alder (RDA) type fragmentation: The pyrimidinone ring may undergo RDA-type cleavage, leading to the fragmentation of the heterocyclic core.

Diagram of Proposed EI Fragmentation Pathway:

EI_Fragmentation M [M]+• m/z 290/292 F1 [M-Br]+ m/z 211 M->F1 - •Br F2 [M-CO]+• m/z 262/264 M->F2 - CO F3 C6H5+ m/z 77 M->F3 - C6H2BrN3O• F4 [M-C6H5]+ m/z 213/215 M->F4 - •C6H5 F5 [M-Br-CO]+ m/z 183 F1->F5 - CO

Caption: Proposed EI fragmentation of this compound.

Summary of Predicted EI Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaProposed Structure/Loss
290/292[C₁₂H₈BrN₃O]⁺˙Molecular Ion (M⁺˙)
262/264[C₁₁H₈BrN₃]⁺˙Loss of CO
213/215[C₆H₄BrN₃O]⁺Loss of Phenyl radical
211[C₁₂H₈N₃O]⁺Loss of Bromine radical
183[C₁₁H₈N₃]⁺Loss of Br and CO
77[C₆H₅]⁺Phenyl cation
Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and fragmented. The fragmentation patterns are often different from EI due to the even-electron nature of the precursor ion.

Key Predicted Fragmentations:

  • Loss of HBr: A common fragmentation pathway for protonated brominated compounds is the neutral loss of hydrogen bromide, leading to a fragment at m/z 210.

  • Loss of CO: Similar to EI, the loss of carbon monoxide from the protonated molecule can occur, resulting in a fragment at m/z 263/265.

  • Loss of Benzene: The phenyl group can be lost as a neutral benzene molecule, particularly after protonation, leading to a fragment at m/z 212/214.

Diagram of Proposed ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]+ m/z 291/293 F1_esi [M+H-HBr]+ m/z 211 MH->F1_esi - HBr F2_esi [M+H-CO]+ m/z 263/265 MH->F2_esi - CO F3_esi [M+H-C6H6]+ m/z 213/215 MH->F3_esi - C6H6

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Summary of Predicted ESI-MS/MS Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaProposed Structure/Loss
291/293[C₁₂H₉BrN₃O]⁺Protonated Molecule ([M+H]⁺)
263/265[C₁₁H₉BrN₃]⁺Loss of CO
213/215[C₆H₅BrN₃O]⁺Loss of Benzene
211[C₁₂H₈N₃O]⁺Loss of HBr

Conclusion

This application note outlines the theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways under both EI and ESI conditions provide a robust starting point for the identification and structural characterization of this important heterocyclic compound. The presence of the bromine atom provides a distinct isotopic signature that greatly aids in the identification of bromine-containing fragments. Experimental verification of these proposed pathways will further solidify our understanding of the gas-phase chemistry of this class of molecules and will be invaluable for researchers in drug discovery and development.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]

  • Guan, F., & Uboh, C. E. (2009). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Abignente, E., et al. (1990). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 38(10), 2689-2693. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Li, Y., et al. (2019). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

  • Popov, V. V., & Voitenko, Z. V. (2012). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Al-Mokhanam, H. T., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • MDPI. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Available at: [Link]

  • Keener, J. E., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • YouTube. (2022). Electrospray Mass Spectrometry (1.4). Available at: [Link]

  • Keener, J. E., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Reddy, G. S., et al. (2016). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Available at: [Link]

Sources

X-ray crystallography of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Structural Elucidation of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one via Single-Crystal X-ray Crystallography

Authored by: A Senior Application Scientist

Abstract: The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Precise characterization of these molecules is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray crystallography provides unparalleled, atom-level resolution of molecular architecture, including stereochemistry, conformation, and intermolecular interactions. This guide offers a comprehensive, in-depth protocol for the structural determination of a key derivative, this compound, from synthesis to final data deposition. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to small organic molecules.

Part I: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material, as successful crystallization is critically dependent on sample quality. Impurities can inhibit nucleation, disrupt lattice formation, or introduce disorder, complicating or preventing structure solution.

Protocol: Synthesis of this compound

The synthesis of the imidazo[1,2-c]pyrimidine core is typically achieved through the condensation of an aminopyrimidine derivative with an α-haloketone.[2][4] This protocol adapts established methods for the target molecule.

Reaction Scheme:

  • Reactants: 2-amino-4-bromo-6-hydroxypyrimidine and 2-bromoacetophenone.

  • Reaction: Nucleophilic substitution followed by intramolecular cyclization and dehydration.

Step-by-Step Protocol:

  • To a solution of 2-amino-4-bromo-6-hydroxypyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Add a solution of 2-bromoacetophenone (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench carefully by adding ice-cold water.

  • The resulting precipitate is the crude product. Collect it by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Scientist's Note (Causality): The use of a strong base like NaH is crucial for deprotonating the pyrimidine ring, which activates it for nucleophilic attack on the α-haloketone. Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction without interfering. Purity of at least >95% is recommended before proceeding to crystallization attempts.

Crystallization: The Art and Science of Growing Single Crystals

Crystallization is the process of inducing a transition from a disordered state (solution) to a highly ordered solid state (crystal). This is achieved by slowly increasing the solute concentration to a state of supersaturation. For small organic molecules, several methods are effective.[5][6]

Mandatory Prerequisite: Solvent Screening A preliminary solubility test is essential. The ideal solvent for crystallization is one in which the compound is moderately soluble—fully soluble when heated but sparingly soluble at room temperature.

Solvent Class Examples Rationale for Use
Protic Solvents Ethanol, Methanol, IsopropanolCan form hydrogen bonds, potentially aiding in ordered packing.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DichloromethaneSolubilize a wide range of organic compounds.
Aprotic Nonpolar Hexane, Heptane, TolueneOften used as anti-solvents to reduce solubility gradually.

Protocol 1: Slow Evaporation This is the simplest crystallization method.

  • Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a small vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

Causality: The slow removal of the solvent gradually increases the concentration of the solute, pushing it into the metastable zone of the solubility curve where nucleation and crystal growth can occur without rapid precipitation.[5]

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop) This technique provides excellent control over the rate of supersaturation.

  • Reservoir Preparation: Fill the outer well of a diffusion chamber with a "precipitant" or "anti-solvent"—a solvent in which the compound is poorly soluble but which is miscible with the solvent used to dissolve the compound.

  • Droplet Preparation: Dissolve the compound in a good solvent. Place a small drop (2-10 µL) of this solution on a siliconized glass slide (for hanging drop) or on the platform in the inner well (for sitting drop).

  • Sealing: Invert the slide over the reservoir (hanging drop) or place the platform in the chamber (sitting drop) and seal the chamber airtight.

  • Over time, the vapor of the more volatile solvent from the droplet diffuses into the reservoir, and the vapor of the less volatile anti-solvent from the reservoir diffuses into the droplet. This slowly reduces the solubility of the compound in the droplet, inducing crystallization.

Part II: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.

Crystal Selection and Mounting
  • Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or satellite growths. Ideal dimensions are typically between 0.1 and 0.3 mm in all directions.

  • Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop.

  • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as vitrification, prevents the formation of crystalline ice and minimizes radiation damage during data collection.

  • Transfer the frozen crystal under a cold stream of nitrogen gas (typically at 100 K) to the goniometer head of the diffractometer.

Data Collection Workflow

The goal of data collection is to measure the intensities of a large number of unique diffraction spots (reflections) from the crystal.

DataCollectionWorkflow cluster_workflow Data Collection Protocol A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Unit Cell Determination (Indexing) B->C Collect initial frames D Data Collection Strategy C->D Determine Bravais lattice & space group E Execute Data Collection D->E Set parameters (exposure, rotation, etc.) F Monitor Crystal Decay E->F Check intensity of standard reflections

Caption: Workflow for X-ray diffraction data collection.

Typical Data Collection Parameters:

Parameter Typical Value / Setting Causality & Rationale
Radiation Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Mo is standard for small molecules. Cu provides better dispersion for absolute structure determination but suffers more from absorption.
Temperature 100 KReduces atomic thermal motion, leading to higher resolution data and minimizing radiation damage.
Detector Distance 40-60 mmA shorter distance allows for the collection of higher-angle (higher resolution) data.
Scan Type ω and φ scansRotates the crystal to bring different sets of lattice planes into the diffracting condition.
Frame Width 0.5° - 1.0°Fine slicing (smaller width) can improve the signal-to-noise ratio.[7]
Exposure Time 10 - 120 seconds/frameDependent on crystal size, quality, and X-ray source intensity. Adjusted to get good counting statistics without overloading the detector.
Total Rotation 180° - 360°A wider total rotation ensures data completeness and redundancy, which is crucial for accurate scaling and absorption correction.[8]

Part III: Structure Solution and Refinement

This stage involves converting the raw diffraction data into a 3D model of the molecule.

Data Processing and Integration

The raw 2D diffraction images are processed to locate the diffraction spots, determine their intensities, and assign Miller indices (h, k, l) to each one. This step also involves applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption). The output is a reflection file containing a list of h,k,l indices and their corresponding intensities.

Structure Solution (The Phase Problem)

The diffraction experiment measures the intensities (which are related to the square of the structure factor amplitudes, |F|²) but not the phases of the structure factors. Determining these phases is known as the "phase problem."

Expert Insight: For this compound, the presence of the bromine atom is a significant advantage. As a "heavy atom" relative to C, N, and O, its position can often be determined from a Patterson map. Once the heavy atom position is known, its contribution to the phases can be calculated, which is often sufficient to reveal the positions of the remaining lighter atoms in a subsequent Fourier synthesis. This is a classical approach to solving the phase problem.[9]

Structure Refinement

Refinement is an iterative process of optimizing the atomic parameters (positional coordinates, thermal displacement parameters) of the structural model to achieve the best possible fit with the experimental diffraction data.

RefinementCycle cluster_refinement Iterative Structure Refinement A Initial Model (from Structure Solution) B Calculate Structure Factors (Fc) A->B C Compare with Observed Data (Fo) B->C D Least-Squares Minimization C->D Minimize Σw(|Fo|²-|Fc|²)² E Update Atomic Parameters D->E F Examine Difference Map (Fo-Fc) D->F E->B Start New Cycle F->E Add/correct atoms

Caption: The iterative cycle of crystallographic refinement.

The quality of the fit between the model and the data is monitored using crystallographic R-factors, primarily R1 and wR2. For a good quality small-molecule structure, the final R1 value should typically be below 5% (0.05).[9]

Part IV: Data Validation and Deposition

The final step is to critically evaluate the structure and share it with the scientific community.

Analysis and Validation

Before interpretation, the final structural model must be rigorously validated. This involves checking for:

  • Geometric Plausibility: Bond lengths, bond angles, and torsion angles should conform to expected chemical values.

  • Anisotropic Displacement Parameters (ADPs): These should be physically reasonable (e.g., not non-positive definite).

  • Residual Electron Density: The final difference electron density map should be largely featureless, indicating that all atoms have been correctly modeled.

  • Automated Validation: Use software like checkCIF to generate a validation report that flags potential issues.

Data Deposition and the Cambridge Structural Database (CSD)

It is standard practice and a requirement for publication in most journals to deposit the final crystallographic data in a public repository. For small organic molecules, the definitive repository is the Cambridge Structural Database (CSD) , maintained by the Cambridge Crystallographic Data Centre (CCDC).[10][11][12]

Deposition Protocol:

  • Prepare a Crystallographic Information File (CIF) that contains all relevant information about the experiment, the crystal, and the final refined model.

  • Go to the CCDC's deposition service online.[10]

  • Upload the CIF and any associated structure factor files.

  • The CCDC will process the data, perform its own validation checks, and assign a unique CSD deposition number.[11] This number should be cited in the corresponding publication to allow others to freely access the data.

The CSD is a vital resource containing over a million crystal structures, enabling large-scale data analysis and advancing all areas of structural chemistry.[13][14]

References

  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • SERC (Carleton). (2018). Single Crystal Structure Refinement (SREF).
  • CCDC.
  • Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Macromolecular Crystallography School.
  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019).
  • PubMed Central. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Powder X-ray Diffraction Protocol/SOP.
  • ResearchGate. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents.
  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene.
  • ResearchGate. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • YouTube. (2020). Crystal Structure Solution and Refinement in Apex3.
  • PubMed Central. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • MDPI.
  • Crystalliz
  • Structure solution and refinement: introductory str
  • Google Sites.
  • DATACC.
  • DergiPark. (2022).
  • YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC)
  • ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction.
  • PubMed Central.
  • Royal Society of Chemistry. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.
  • Guide for crystalliz
  • Macromolecular Crystallography Core Facility.
  • Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software.
  • Indian Institute of Science.
  • Wikipedia.
  • PubMed Central. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • PubMed. Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines.
  • ResearchGate. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3.

Sources

Application Notes and Protocols for Kinase Inhibitor Screening using 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold as a Privileged Kinase Inhibitor Chemotype

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a major focus of therapeutic research.[2]

The imidazo[1,2-c]pyrimidine core is a heterocyclic scaffold that has garnered significant attention for its potential in kinase inhibition. Recent studies have identified substituted imidazo[1,2-c]pyrimidin-5(6H)-ones as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] The binding mode of this scaffold has been elucidated through co-crystallography, revealing interactions with the hinge region of the ATP-binding pocket, a common feature for many kinase inhibitors.[3] Furthermore, derivatives of the imidazo[1,2-c]pyrimidine class have shown potent inhibitory activity against Syk family kinases, which are crucial in immune signaling.[4]

This document provides a detailed guide for researchers on the utilization of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one in kinase inhibitor screening campaigns. We will detail the rationale behind experimental design, provide step-by-step protocols for both biochemical and cell-based assays, and discuss the interpretation of results. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Compound Handling and Preparation

Prior to initiating any screening, it is crucial to properly handle and prepare the test compound, this compound.

  • Solubility Testing : The solubility of the compound should be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Stock Solution Preparation : Prepare a concentrated stock solution in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C.

  • Working Solutions : For assays, create intermediate dilutions from the stock solution in DMSO. The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤1%) to minimize solvent effects on enzyme activity.[5]

Part 1: Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[1] They are typically the first step in the screening cascade to identify potent inhibitors.[1][6] We will describe two common and robust biochemical assay formats: a luminescence-based ATP depletion assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation.[6] The luminescent signal is inversely proportional to kinase activity, as active kinases will consume ATP.[7]

Principle of the Assay: Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[6] The Kinase-Glo® reagent contains luciferase, which in the presence of the remaining ATP, catalyzes the oxidation of luciferin to produce light.[7]

Caption: Workflow of a luminescence-based kinase assay.

Protocol: IC50 Determination for CDK2/Cyclin E1

  • Reagent Preparation :

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). For CDK2/Cyclin E1, a suitable substrate is Histone H1. The final concentration of the enzyme should be optimized to consume 10-30% of the ATP during the reaction time.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Prepare serial dilutions of this compound in 100% DMSO, followed by a 1:50 dilution in kinase buffer to create 4X inhibitor solutions with 2% DMSO.

  • Assay Plate Setup (384-well plate) :

    • Add 5 µL of 4X inhibitor solution or 2% DMSO (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of kinase buffer to the negative control wells ("no enzyme" control).

    • Add 5 µL of 2X kinase/substrate solution to all other wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction :

    • Add 10 µL of 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection :

    • Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes and incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are another popular format for kinase screening due to their high sensitivity and low background.[8] This technique measures the phosphorylation of a substrate by a kinase through the proximity of a donor and acceptor fluorophore.[9]

Principle of the Assay: A biotinylated substrate peptide and a phospho-specific antibody labeled with an acceptor fluorophore are used. The kinase is tagged, for instance with GST, and an anti-tag antibody is labeled with a lanthanide donor. When the substrate is phosphorylated, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[8][10]

Protocol: IC50 Determination for a Generic Tyrosine Kinase

  • Reagent Preparation :

    • Prepare serial dilutions of this compound as described in the previous protocol.

    • Prepare a solution containing the kinase and a biotinylated tyrosine-containing peptide substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer.

  • Kinase Reaction :

    • In a 384-well plate, add the inhibitor solution.

    • Add the kinase/substrate mixture to all wells except the negative controls.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized duration (e.g., 60-90 minutes).

  • Detection :

    • Stop the reaction by adding a stop/detection buffer containing EDTA, a lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium), and an acceptor-labeled phospho-tyrosine specific antibody (e.g., Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

Part 2: Cell-Based Kinase Inhibition Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide more biologically relevant data by assessing the inhibitor's activity in a cellular context.[11][12] These assays account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.

Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific kinase in live cells.[13] This provides a direct measure of target occupancy.

Principle of the Assay: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the kinase, bringing it in close proximity to the luciferase and generating a BRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal.[13]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: CDK2 Target Engagement in HEK293 cells

  • Cell Preparation :

    • Transfect HEK293 cells with a vector expressing CDK2-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Setup :

    • Prepare serial dilutions of this compound.

    • In a white 96-well plate, add the inhibitor dilutions.

    • Add the transfected cell suspension to the wells.

    • Add the NanoBRET™ tracer to all wells at its optimized concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection :

    • Add the NanoBRET™ Nano-Glo® substrate to all wells.

    • Read both the donor (luciferase) and acceptor (tracer) emission signals on a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

Cellular Phosphorylation Assay

This type of assay measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a downstream substrate of the target kinase.[11]

Protocol: Inhibition of Rb Phosphorylation by CDK2

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., a cancer cell line with active CDK2 signaling) in 96-well plates until they reach 70-80% confluency.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 2-24 hours).

  • Cell Lysis :

    • Wash the cells with cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (e.g., ELISA or Western Blot) :

    • ELISA : Use a sandwich ELISA kit with a capture antibody for total Retinoblastoma protein (Rb) and a detection antibody specific for phospho-Rb (Ser807/811). The signal is proportional to the level of Rb phosphorylation.

    • Western Blot : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-Rb and total Rb. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Analysis and Interpretation

For all assays, the goal is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity or cellular response by 50%.[14]

  • Data Normalization :

    • The data should be normalized using positive (no inhibitor, 100% activity) and negative (no enzyme or high concentration of a known inhibitor, 0% activity) controls.

    • % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

  • IC50 Curve Fitting :

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[15]

Table 1: Example IC50 Data for this compound

Assay TypeTarget KinaseSubstrate/TracerIC50 (nM)
LuminescenceCDK2/Cyclin E1Histone H1150
TR-FRETSykPeptide Substrate450
NanoBRET™CDK2CDK2 Tracer250
Cellular Phospho-AssayEndogenous CDK2Phospho-Rb300

Kinase Selectivity Profiling

It is rare for a kinase inhibitor to be completely specific for a single target.[16] Therefore, it is essential to assess the selectivity of this compound by screening it against a broad panel of kinases. This helps to identify potential off-target effects and can provide insights into the compound's mechanism of action.[2][16]

Several contract research organizations (CROs) offer kinase selectivity profiling services using various platforms, screening against hundreds of kinases.[13][17] It is recommended to perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential off-target hits. Any kinases that show significant inhibition should be followed up with full IC50 determination.

Table 2: Example Selectivity Profile Data (% Inhibition at 1 µM)

Kinase FamilyKinase% Inhibition at 1 µM
CDKCDK295%
CDK160%
CDK545%
CDK920%
Syk FamilySyk80%
ZAP-7055%
Src FamilySrc15%
Lck10%

Conclusion

This compound, belonging to a privileged kinase inhibitor scaffold, represents a promising starting point for drug discovery programs targeting kinases such as CDKs and Syk. The protocols outlined in this document provide a comprehensive framework for characterizing its inhibitory activity, from initial biochemical screens to more physiologically relevant cell-based assays. By following these self-validating methodologies, researchers can generate robust and reliable data to guide the optimization of this compound into a potent and selective clinical candidate.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • PubMed. (2008, October 15). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Available from: [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Available from: [Link]

  • ResearchGate. (2025, April 3). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Available from: [Link]

  • ResearchGate. (2025, August 10). Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

  • National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]

  • J-Stage. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Available from: [Link]

  • PubMed. (2021, April 15). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]

  • National Institutes of Health (NIH). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • ACS Publications. Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. Available from: [Link]

  • National Institutes of Health (NIH). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • ResearchGate. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Available from: [Link]

  • BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Available from: [Link]

  • ResearchGate. (2025, October 4). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents | Request PDF. Available from: [Link]

  • ResearchGate. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Available from: [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available from: [Link]

  • Future Science. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • PubMed. Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Available from: [Link]

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Application Notes and Protocols for the Analytical Characterization of Imidazo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies essential for the structural characterization and purity assessment of imidazo[1,2-c]pyrimidines, a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocols and insights herein are designed to be a practical resource, blending foundational principles with field-proven strategies to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for Imidazo[1,2-c]pyrimidines

The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in modern drug discovery, exhibiting a wide array of biological activities. Its structural complexity and potential for diverse substitution patterns necessitate a multi-technique analytical approach for unambiguous characterization. Proper structural elucidation and purity verification are not merely procedural formalities; they are the cornerstones of reproducible pharmacological data and regulatory compliance. This guide eschews a rigid, one-size-fits-all template, instead adopting a logical workflow that mirrors the process of discovery and quality control in a professional laboratory setting. We will progress from initial structural confirmation to detailed stereochemical and purity analysis, explaining the causality behind each experimental choice.

The Integrated Characterization Workflow

A robust analytical workflow for a novel imidazo[1,2-c]pyrimidine derivative is not a linear path but an integrated system of cross-validating techniques. Each method provides a unique piece of the structural puzzle, and their combined data provide a high degree of confidence in the final characterization.

cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Functional Group & Purity Analysis cluster_3 Definitive 3D Structure & Chirality Synthesis Synthesis of Imidazo[1,2-c]pyrimidine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS NMR NMR Spectroscopy - 1H, 13C, DEPT - Connectivity - 2D (COSY, HSQC, HMBC) Purification->NMR XRay Single Crystal X-Ray Diffraction - Absolute 3D Structure - Stereochemistry Purification->XRay HPLC HPLC Analysis - Purity Assessment - Quantification MS->HPLC FTIR FT-IR Spectroscopy - Functional Groups NMR->FTIR NMR->HPLC NMR->XRay UVVis UV-Vis Spectroscopy - Chromophore Analysis HPLC->UVVis ChiralHPLC Chiral HPLC - Enantiomeric Purity HPLC->ChiralHPLC M [Imidazo[1,2-c]pyrimidine]•+ (M•+) F1 [M - HCN]•+ M->F1 - HCN F2 [M - C2H2N]•+ M->F2 - C2H2N• F3 [C4H3N2]+ F1->F3 - C2H2

Application Notes and Protocols for the Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this fused ring system has demonstrated a broad spectrum of biological activities, making it a focal point for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and modulators of various cellular pathways. The unique electronic and steric properties of the imidazo[1,2-c]pyrimidine nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides detailed experimental protocols for two distinct and reliable methods for the synthesis of imidazo[1,2-c]pyrimidine derivatives, aimed at researchers and professionals in organic synthesis and drug discovery. The protocols are presented with an emphasis on the underlying chemical principles, practical considerations for successful execution, and comprehensive characterization of the final products.

Protocol 1: Regiospecific Synthesis of 3-Substituted Imidazo[1,2-c]pyrimidines

This protocol details a robust and regiospecific method for the synthesis of 3-substituted imidazo[1,2-c]pyrimidines, adapted from the work of Katritzky et al.[1][2][3]. The reaction proceeds via the condensation of a 4-aminopyrimidine with a 1,2-bis(benzotriazolyl)-1,2-diaminoethane derivative. The benzotriazolyl groups serve as excellent leaving groups, facilitating the cyclization process.

Causality of Experimental Choices

The choice of 1,2-bis(benzotriazolyl)-1,2-diaminoethanes as the C2-N synthon is critical for the success of this reaction. The benzotriazole moiety is a superb leaving group, and its departure drives the reaction forward. The use of a Lewis acid, such as zinc bromide, is essential to activate the benzotriazolyl leaving groups and to coordinate with the pyrimidine nitrogens, thereby promoting the cyclization cascade. Dichloromethane is an ideal solvent as it is relatively non-polar and aprotic, preventing interference with the reactive intermediates.

Reaction Scheme & Mechanism

The proposed mechanism involves the initial displacement of the two benzotriazolyl groups by the amino group and a ring nitrogen of the 4-aminopyrimidine, forming a transient intermediate. This is followed by the elimination of the auxiliary amino group from the reagent and subsequent aromatization to yield the final 3-substituted imidazo[1,2-c]pyrimidine product.

G cluster_reactants Reactants cluster_process Reaction Pathway 4-Aminopyrimidine 4-Aminopyrimidine Intermediate_A Initial Adduct 4-Aminopyrimidine->Intermediate_A + Reagent + ZnBr2 Bis_Bt_reagent 1,2-Bis(benzotriazolyl)- 1,2-diaminoethane Bis_Bt_reagent->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B - 2 HBt Product 3-Substituted Imidazo[1,2-c]pyrimidine Intermediate_B->Product - Amine Aromatization caption General workflow for the regiospecific synthesis. G cluster_reactants Reactants cluster_process Reaction Pathway Chloropyrimidine 5-Formyl-6-chloropyrimidine SNAr_Adduct Nucleophilic Substitution Product Chloropyrimidine->SNAr_Adduct + Amine + NEt3 Allylic_Amine ω-Ester substituted allylic amine Allylic_Amine->SNAr_Adduct Cyclized_Intermediate Intramolecular Cyclization SNAr_Adduct->Cyclized_Intermediate Intramolecular attack on formyl Product Imidazo[1,2-c]pyrimidinone Cyclized_Intermediate->Product Rearrangement & Tautomerization caption General workflow for the [4+1] cycloaddition synthesis.

Sources

Application Note: A Comprehensive Guide to Determining the Solubility Profile of Brominated Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated quinolinone derivatives represent a significant class of heterocyclic compounds with broad therapeutic potential, including anticancer and antimicrobial activities.[1][2] However, their characteristically high lipophilicity and crystalline nature, conferred by the fused aromatic system and bromine substituents, frequently lead to poor aqueous solubility. This presents a major hurdle in drug development, impacting bioavailability, formulation, and ultimately, clinical efficacy. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals to accurately determine the aqueous solubility profile of these challenging compounds. We will delve into the fundamental principles of kinetic and thermodynamic solubility, provide validated, step-by-step protocols for their measurement, and offer expert insights into data interpretation and troubleshooting, ensuring a robust and reliable characterization essential for advancing drug candidates.

Scientific Rationale: Understanding the Solubility Challenge

The solubility of a compound is not a single value but a profile that depends on its physicochemical properties and the surrounding environment. For brominated quinolinones, several factors are at play.

  • Molecular Structure and Lipophilicity: The quinolinone core is a large, rigid aromatic structure. The addition of one or more bromine atoms significantly increases the molecular weight and the octanol-water partition coefficient (LogP), pushing the molecule towards higher lipophilicity and lower aqueous solubility.

  • Crystal Lattice Energy: The planar nature of the quinolinone ring system promotes efficient packing in the solid state, leading to high crystal lattice energy. A significant amount of energy is required to break this stable crystal structure apart before solvation can occur, which inherently limits solubility.

  • pH-Dependent Ionization: The quinolinone scaffold contains a nitrogen atom in the pyridine ring, which is a weak base.[3][4] Depending on the pH of the medium and the compound's pKa, this nitrogen can be protonated, forming a more soluble cationic species. Therefore, the solubility of these compounds is expected to be highly pH-dependent, increasing significantly at pH values below their pKa.[5][6]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the difference between kinetic and thermodynamic solubility is paramount for making informed decisions at different stages of drug discovery.

  • Kinetic Solubility (Apparent Solubility): This is a high-throughput measurement of how quickly a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. The result is often a supersaturated solution that may precipitate over time. This method is valuable in early discovery for ranking large numbers of compounds quickly but can overestimate the true solubility.[7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours) with an excess of solid material.[8] This value is crucial for late-stage preclinical development, formulation studies, and understanding in vivo performance.[8]

The following diagram illustrates the decision-making process for selecting the appropriate assay.

G cluster_0 Project Stage cluster_1 Assay Selection Logic start Start: New Compound Series q1 Early Discovery? (e.g., Hit-to-Lead) start->q1 q2 High-Throughput Screening Needed? q1->q2 Yes thermo_assay Perform Thermodynamic Solubility Assay (Shake-Flask) q1->thermo_assay No (Lead Opt / Preclinical) kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry) q2->kinetic_assay Yes q2->thermo_assay No outcome1 Rank Compounds, Identify Red Flags kinetic_assay->outcome1 outcome2 Data for Formulation, Biopharmaceutical Modeling thermo_assay->outcome2 G prep 1. Preparation add_solid Add excess solid compound (e.g., 1-2 mg) to vial prep->add_solid add_buffer Add precise volume of buffer (e.g., 1 mL) add_solid->add_buffer incubation 2. Equilibration add_buffer->incubation shake Incubate on shaker (24-48 hours) at constant temperature incubation->shake sampling 3. Sampling & Separation shake->sampling note1 Rationale: Ensures saturation is reached. shake->note1 centrifuge Centrifuge to pellet undissolved solid sampling->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter analysis 4. Quantification filter->analysis note2 Rationale: Removes fine particulates that can inflate results. filter->note2 dilute Dilute filtrate into mobile phase analysis->dilute inject Inject onto calibrated HPLC/LC-MS system dilute->inject calculate Calculate concentration against standard curve inject->calculate

Caption: Step-by-step workflow for the Shake-Flask solubility protocol.

Step-by-Step Methodology
  • Compound Addition: Add an excess amount of solid compound (e.g., 1-2 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Buffer Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-warmed aqueous buffer to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours. For highly crystalline compounds, 48-72 hours may be necessary to reach true equilibrium.

  • Phase Separation: After incubation, let the vials stand for 30 minutes to allow larger particles to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm low-binding syringe filter into a clean vial.

    Rationale: This step is critical to remove any undissolved micro-particulates that would otherwise be measured, leading to an overestimation of solubility. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method (see Section 4).

  • Confirmation of Saturation: After sampling, visually inspect the bottom of the incubation vial to confirm that excess solid compound is still present. If not, the experiment is invalid and must be repeated with more starting material.

Analytical Quantification: The HPLC-UV Protocol

Accurate quantification of the dissolved compound is as important as the solubility protocol itself. HPLC-UV is a robust and common method for this purpose.

System & Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Detection Wavelength: The λmax of the brominated quinolinone compound, determined via a UV scan.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Example HPLC Method & Data Presentation
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
8.0
10.0
10.1
12.0
Calibration and Calculation
  • Prepare Standards: Create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) from a known stock solution of the test compound in the same diluent used for the samples.

  • Generate Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R² > 0.995).

  • Calculate Sample Concentration: Inject the diluted solubility samples. Use the peak area and the regression equation to calculate the concentration in the diluted sample.

  • Determine Final Solubility: Correct for the dilution factor to determine the final solubility in the original buffer.

    Solubility (µg/mL) = Calculated Concentration × Dilution Factor

Data Interpretation & Example Results

The solubility profile across a range of pH values provides critical insights for drug development.

Compound IDBuffer pHMethodIncubation Time (h)Solubility (µg/mL)Classification
BQ-1011.2 (SGF)Shake-Flask4855.2Moderately Soluble
BQ-1014.5 (Acetate)Shake-Flask488.7Sparingly Soluble
BQ-1016.8 (Phosphate)Shake-Flask480.9Poorly Soluble
BQ-1017.4 (PBS)Shake-Flask48< 0.5Very Poorly Soluble
BQ-1017.4 (PBS)Kinetic225.0(Apparent Value)

Interpretation: The data for compound BQ-101 clearly demonstrates pH-dependent solubility, characteristic of a weak base. The solubility is significantly higher in the acidic environment of simulated gastric fluid (SGF) than in the neutral pH of the intestine. The kinetic solubility value is ~50-fold higher than the thermodynamic value at pH 7.4, highlighting the risk of precipitation upon moving from a screening assay to a development-stage assessment. This profile suggests potential absorption issues in the lower gastrointestinal tract and informs formulation strategies, such as amorphous solid dispersions or salt formation, to improve bioavailability.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Cell Biochemistry and Biophysics. [Link]

  • Yenigun, V. B., et al. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Cell Biochemistry and Biophysics. [Link]

  • Zhu, C., et al. (2020). 5,7-Dibromo-8-hydroxyquinoline dissolved in binary aqueous co-solvent mixtures of isopropanol, N,N-dimethylformamide, 1,4-dioxane and N-methyl-2-pyrrolidone: Solubility modeling, solvent effect and preferential solvation. Journal of Molecular Liquids. [Link]

  • Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

  • Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. [Link]

  • Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • FDA. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

  • Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility: temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • Narang, A. S., et al. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Pharmaceutical Technology. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Muselík, J., et al. (2021). A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products. Pharmaceutics, 13(11), 1756. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-c]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one . The imidazo[1,2-a]pyrimidine scaffold and its isomers are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]

This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and enhance your reaction yields and product purity.

Core Reaction Overview

The synthesis of the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one core, a close structural relative of your target molecule, is typically achieved through the condensation of a 2-aminopyrimidin-4-one derivative with an α-haloketone.[4] For the target molecule, this compound, the most direct pathway involves the reaction of a brominated cytosine analog with 2-bromoacetophenone.

Reaction_Scheme cluster_reactants cluster_products Reactant1 5-Bromocytosine Reaction_Node + Reactant1->Reaction_Node Reactant2 2-Bromoacetophenone Reactant2->Reaction_Node Product This compound Reaction_Process Reaction_Node->Reaction_Process Base (e.g., K2CO3) Solvent (e.g., DMF) Heat / MW Reaction_Process->Product

Caption: General synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or failing completely. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge that can be traced back to several key parameters. A systematic approach to troubleshooting is essential.

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure all starting materials, particularly the aminopyrimidine and the α-bromoketone, are of high purity. Impurities can inhibit catalyst activity or introduce competing side reactions.[5]

    • Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. While a 1:1 ratio is often a good starting point, some protocols report using an excess of the aminopyrimidine derivative, especially if it is highly insoluble.[4]

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of condensation.[4][6][7] In some cases, greener solvents like aqueous ethanol have been used successfully for similar scaffolds.[8]

    • Temperature and Time: These reactions often require heat to proceed to completion. Conventional heating under reflux can be effective but may require long reaction times.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and avoid potential degradation of the product from prolonged heating.[5][9]

    • Microwave Irradiation: This is a highly effective method for improving yields and dramatically reducing reaction times. Heating a mixture of the reactants under microwave (MW) conditions (e.g., 160-180 °C for 20-40 minutes) can drive the reaction to completion efficiently.[1][4][10]

  • Catalyst/Base System:

    • Base Selection: A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. Common inorganic bases include K₂CO₃ and NaHCO₃.[4] Organic bases such as DBU have also been shown to be effective catalysts.[8]

    • Catalyst Activity: If using a specific catalyst (e.g., Al₂O₃ for solvent-free conditions), ensure it is active and dry.[1] The choice of catalyst can significantly influence the reaction's success.[9]

Q2: My TLC and NMR analyses show multiple unexpected products. What are the likely side reactions?

A2: The formation of multiple products points to issues with regioselectivity or stability under the reaction conditions.

  • Regioisomeric Products: The aminopyrimidine starting material has multiple nucleophilic nitrogen atoms. While the desired pathway involves alkylation on the ring nitrogen adjacent to the amino group, alkylation can potentially occur on the exocyclic amino group, leading to different isomers. The reaction conditions, particularly the solvent and base, can influence this selectivity.

  • Product Degradation: Imidazopyrimidine cores can be susceptible to degradation under harsh conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases.[11] If the reaction is heated for too long, you may observe the appearance of decomposition products.

  • Dibromination: If you are performing a post-synthesis bromination to install the C8-bromo group, over-bromination is a significant risk. Using more than one equivalent of the brominating agent (like NBS or Br₂) can lead to the formation of dibrominated products, which can be difficult to separate from the desired monobrominated compound.[4]

Q3: I've managed to synthesize the product, but purification is challenging. What are the best practices?

A3: The physical properties of imidazo[1,2-c]pyrimidin-5(6H)-ones, often being high-melting solids, can be leveraged for purification.[4]

  • Simple Washing/Precipitation: Often, the crude product can be purified significantly by simple washing procedures. After the reaction, pouring the mixture into water can precipitate the product, which can then be collected by filtration.[4] Subsequent washing with a cold solvent like ethanol can remove more soluble impurities.[12]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water mixtures) is an excellent method for obtaining high-purity material.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the standard method. A gradient elution using a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism for the formation of the 2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one core?

A: The reaction proceeds through a well-established sequence involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

Mechanism Proposed Reaction Mechanism N1_Attack Step 1: SN2 Attack Pyrimidine ring N attacks α-carbon of the ketone, displacing Bromide. Intermediate Step 2: Intermediate Formation An N-alkylated pyrimidine intermediate is formed. N1_Attack->Intermediate Cyclization Step 3: Intramolecular Cyclization Exocyclic amino group attacks the ketone carbonyl. Intermediate->Cyclization Dehydration Step 4: Dehydration A water molecule is eliminated to form the aromatic imidazole ring. Cyclization->Dehydration Product Final Product Imidazo[1,2-C]pyrimidin-5(6H)-one Dehydration->Product

Sources

Technical Support Center: Imidazo[1,2-c]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-c]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common side reactions encountered during the synthesis of the imidazo[1,2-c]pyrimidine scaffold and provide troubleshooting strategies to optimize your synthetic routes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.

Introduction to Imidazo[1,2-c]pyrimidine Synthesis

The imidazo[1,2-c]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A prevalent and versatile method for its synthesis is the condensation reaction between a 4-aminopyrimidine and an α-haloketone, a variant of the classic Tschitschibabin reaction. While seemingly straightforward, this reaction can be prone to several side reactions that can complicate product purification and reduce yields. This guide will delve into these challenges and offer practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that you may encounter during the synthesis of imidazo[1,2-c]pyrimidines.

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A1: Issue: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-c]pyrimidines. When using a substituted 4-aminopyrimidine, the initial N-alkylation can occur at either N1 or N3 of the pyrimidine ring, leading to the formation of the desired imidazo[1,2-c]pyrimidine and an isomeric imidazo[1,2-a]pyrimidine byproduct.

Causality: The regioselectivity of the initial N-alkylation step is governed by the electronic and steric properties of the 4-aminopyrimidine substrate and the reaction conditions. The relative nucleophilicity of the N1 and N3 atoms of the pyrimidine ring plays a crucial role. Electron-donating or -withdrawing groups on the pyrimidine ring can influence the electron density at these nitrogen atoms, thereby directing the attack of the α-haloketone.

Troubleshooting Strategies:

  • Solvent Polarity: The choice of solvent can significantly impact the regioselectivity. Less polar solvents often favor the formation of the thermodynamically more stable product, which in many cases is the desired imidazo[1,2-c]pyrimidine. It is recommended to screen a range of solvents with varying polarities, such as dioxane, acetonitrile, and ethanol.

  • Temperature Control: Running the reaction at a lower temperature can enhance the selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may lead to an equilibrium mixture of isomers.

  • Nature of the Halide: The reactivity of the α-haloketone is also a factor. α-Bromoketones are generally more reactive than α-chloroketones and may lead to different selectivity profiles.

  • Protecting Groups: In cases of persistent isomer formation, consider using a protecting group strategy to block one of the pyrimidine nitrogens, directing the alkylation to the desired position.

Condition Effect on Regioselectivity Recommendation
Solvent Polar solvents may favor the formation of the more polar isomer.Screen solvents of varying polarity (e.g., toluene, acetonitrile, ethanol).
Temperature Lower temperatures can increase selectivity.Start with room temperature and adjust as needed.
Base The choice of base can influence the nucleophilicity of the pyrimidine nitrogens.Weaker, non-nucleophilic bases are often preferred.

Q2: I am observing the formation of a di-addition product. What is causing this and how can I prevent it?

A2: Issue: In some instances, a second molecule of the α-haloketone can react with the newly formed imidazo[1,2-c]pyrimidine, leading to a di-alkylated byproduct.

Causality: The nitrogen atoms in the imidazo[1,2-c]pyrimidine ring system remain nucleophilic and can react with any excess electrophilic α-haloketone present in the reaction mixture. This is more likely to occur if the reaction is run for an extended period or at elevated temperatures.

Troubleshooting Strategies:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the 4-aminopyrimidine to the α-haloketone. In some cases, a slight excess of the aminopyrimidine may be beneficial.

  • Reaction Monitoring: Closely monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

  • Gradual Addition: Add the α-haloketone solution dropwise to the solution of the 4-aminopyrimidine. This maintains a low concentration of the electrophile in the reaction mixture, minimizing the chance of di-addition.

Q3: My reaction is not going to completion, and I am recovering starting material. How can I improve the conversion?

A3: Issue: Low conversion can be due to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.

Causality: The nucleophilicity of the 4-aminopyrimidine and the electrophilicity of the α-haloketone are key to a successful reaction. Steric hindrance on either reactant can also slow down the reaction rate. The choice of solvent and temperature also plays a critical role in achieving complete conversion.

Troubleshooting Strategies:

  • Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion. Refluxing in a suitable solvent like ethanol or acetonitrile is a common practice.

  • Catalysis: The addition of a catalytic amount of a Lewis acid, such as zinc bromide, can enhance the electrophilicity of the α-haloketone and promote the reaction.[1]

  • Solvent Choice: Ensure your starting materials are fully soluble in the chosen solvent. A solvent that can effectively solvate both the nucleophile and the electrophile is ideal.

  • Base Addition: The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can neutralize the hydrogen halide formed during the reaction, which can otherwise protonate the starting aminopyrimidine and reduce its nucleophilicity.

Experimental Protocol: Synthesis of a 2-Substituted Imidazo[1,2-c]pyrimidine

This protocol provides a general procedure for the synthesis of a 2-substituted imidazo[1,2-c]pyrimidine, highlighting critical steps to avoid common side reactions.

Materials:

  • 4-Aminopyrimidine derivative

  • α-Bromoketone

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle with a temperature controller

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-aminopyrimidine (1.0 eq) and sodium bicarbonate (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to dissolve the starting materials. The concentration will depend on the specific substrates but a starting point of 0.1 M is reasonable.

  • Reactant Addition: In a separate vial, dissolve the α-bromoketone (1.05 eq) in a small amount of anhydrous ethanol.

  • Reaction Initiation: Slowly add the α-bromoketone solution to the stirring solution of the 4-aminopyrimidine at room temperature.

  • Heating and Monitoring: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired imidazo[1,2-c]pyrimidine.

Mechanistic Insights into Side Reactions

Understanding the underlying mechanisms of side reactions is crucial for effective troubleshooting.

Regioisomeric Product Formation

The formation of the imidazo[1,2-a]pyrimidine isomer proceeds through a similar pathway to the desired product, but with the initial N-alkylation occurring at the N1 position of the 4-aminopyrimidine.

G cluster_0 Desired Pathway (Imidazo[1,2-c]pyrimidine) cluster_1 Side Reaction (Imidazo[1,2-a]pyrimidine) 4-Aminopyrimidine_c 4-Aminopyrimidine Intermediate_1c N3-Alkylated Intermediate 4-Aminopyrimidine_c->Intermediate_1c N3 Attack alpha_Haloketone_c α-Haloketone alpha_Haloketone_c->Intermediate_1c Imidazo_c_pyrimidine Imidazo[1,2-c]pyrimidine Intermediate_1c->Imidazo_c_pyrimidine Intramolecular Cyclization 4-Aminopyrimidine_a 4-Aminopyrimidine Intermediate_1a N1-Alkylated Intermediate 4-Aminopyrimidine_a->Intermediate_1a N1 Attack alpha_Haloketone_a α-Haloketone alpha_Haloketone_a->Intermediate_1a Imidazo_a_pyrimidine Imidazo[1,2-a]pyrimidine Intermediate_1a->Imidazo_a_pyrimidine Intramolecular Cyclization

Caption: Competing pathways in imidazo[1,2-c]pyrimidine synthesis.

Formation of Di-addition Byproduct

The di-addition product forms when the product of the initial reaction undergoes a second alkylation.

G Imidazo_c_pyrimidine Imidazo[1,2-c]pyrimidine Di_addition_Product Di-addition Byproduct Imidazo_c_pyrimidine->Di_addition_Product alpha_Haloketone α-Haloketone alpha_Haloketone->Di_addition_Product Excess

Caption: Formation of a di-addition byproduct.

Conclusion

The synthesis of imidazo[1,2-c]pyrimidines, while a powerful tool in medicinal chemistry, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the potential side reactions and their underlying mechanisms, researchers can develop robust and efficient synthetic protocols. This guide provides a starting point for troubleshooting common issues, and we encourage you to adapt these strategies to your specific synthetic targets.

References

  • G. Jones, In The Chemistry of Heterocyclic Compounds, Imidazo[1,2-a]pyrimidines, John Wiley & Sons, Inc., 2008.
  • A. E. Tschitschibabin, J. Russ. Phys. Chem. Soc., 1924, 56, 123.
  • L. M. Werbel, M. L. Zamora, J. Heterocycl. Chem., 1965, 2, 287.
  • J. A. Montgomery, K. Hewson, J. Med. Chem., 1966, 9, 105.
  • Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. Chem. Rev.1998, 98, 409-548.

Sources

Navigating the Purification of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the purification of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, a key heterocyclic scaffold. Drawing from established principles in organic chemistry and specific insights into imidazopyrimidine derivatives, this document aims to be a practical resource for overcoming common purification challenges.

Understanding the Compound and Potential Challenges

This compound is a member of the imidazopyrimidine family, a class of nitrogen-fused heterocycles of significant interest in medicinal chemistry due to their diverse biological activities.[1] The synthesis of the closely related 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one involves the condensation of a nucleobase like cytosine with an α-haloketone such as α-bromoacetophenone.[1] This reaction pathway provides clues to potential impurities, which are crucial for designing an effective purification strategy.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual α-bromoacetophenone or the aminopyrimidine starting material.

  • Side-Products: Isomeric products or byproducts from undesired side reactions.

  • Reagents and Catalysts: Any remaining base or catalyst used in the synthesis.

  • Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.

This guide will address purification issues primarily through recrystallization and column chromatography, the two most common and effective techniques for this class of compounds.

Frequently Asked Questions (FAQs) and Troubleshooting

Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids like the target compound. A successful recrystallization depends heavily on the choice of solvent and the cooling process.

Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is too non-polar for your compound. The polar nature of the imidazopyrimidinone core, coupled with the potential for hydrogen bonding, requires a solvent with sufficient polarity to overcome the crystal lattice energy at elevated temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a non-polar solvent like hexanes or toluene, switch to a more polar solvent. Good starting points for imidazopyrimidinones include ethanol, isopropanol, or acetonitrile. For the closely related 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one, recrystallization from ethanol has been reported to be effective.[1]

    • Use a Solvent Mixture: If a single solvent is not ideal, a binary solvent system can be highly effective. Dissolve your compound in a minimum amount of a hot, high-boiling polar solvent in which it is soluble (e.g., ethanol, DMF, or DMSO). Then, slowly add a hot, less polar "anti-solvent" (e.g., water or hexanes) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Q2: My compound dissolves in the hot solvent, but it "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is often due to a supersaturated solution or the presence of impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath can help. Once at room temperature, proceed with cooling in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon.

  • Protocol for Decolorization:

    • Dissolve the crude product in a suitable hot solvent.

    • Allow the solution to cool slightly to prevent bumping.

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the hot, colorless filtrate to cool and crystallize.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities. For imidazopyrimidinones, silica gel is a common stationary phase.

Q4: I'm not getting good separation of my product from an impurity on the TLC plate. How can I optimize the solvent system for column chromatography?

A4: The key to a successful column is achieving a good separation on the TLC plate first. The ideal Rf (retention factor) for your target compound is typically between 0.25 and 0.35.

  • Optimization Strategy:

    • Start with a Standard Solvent System: A common starting point for N-heterocycles is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • Adjust Polarity:

      • If the Rf values are too low (spots don't move far), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

      • If the Rf values are too high (spots run with the solvent front), decrease the polarity by increasing the proportion of the less polar solvent.

    • Try Different Solvents: If adjusting the ratio of your current system doesn't provide adequate separation, try a different solvent combination. For example, if hexanes/ethyl acetate fails, consider dichloromethane/methanol.

Q5: My compound seems to be sticking to the column and won't elute, even with a highly polar solvent system.

A5: This can happen if your compound is highly polar and interacts very strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Increase Solvent Polarity Drastically: If you are using an ethyl acetate/hexanes system, switch to a methanol/dichloromethane system. You can even add a small percentage (0.5-1%) of triethylamine or acetic acid to the eluent. Triethylamine will help elute basic compounds, while acetic acid can help with acidic compounds. Given the basic nitrogen atoms in the imidazopyrimidine core, triethylamine is a logical choice.

    • Consider a Different Stationary Phase: If your compound is very basic, it may be irreversibly binding to the acidic silica. In such cases, consider using a more neutral stationary phase like alumina.

Q6: My purified fractions from the column are still showing impurities by NMR.

A6: This can be due to several factors, including co-elution of impurities or overloading the column.

  • Troubleshooting Steps:

    • Check for Co-elution on TLC: Run a TLC of your combined fractions against your crude material. If the impurity has a very similar Rf to your product, you may need to re-optimize your solvent system for better separation.

    • Reduce the Sample Load: A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel in the column. Overloading leads to broad bands and poor separation.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can often provide better resolution between closely eluting compounds.

Experimental Workflow Diagrams

Troubleshooting Recrystallization

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve no_dissolve Compound does not dissolve dissolve->no_dissolve  No cool Cool slowly dissolve->cool Yes oiling_out Compound 'Oils Out' reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent change_solvent Choose a more polar solvent or solvent mixture no_dissolve->change_solvent cool->oiling_out Yes crystals_form Crystals Form cool->crystals_form No, clear solution filter_wash Filter and wash with cold solvent crystals_form->filter_wash Yes no_crystals No crystals form crystals_form->no_crystals No pure_product Pure Product filter_wash->pure_product slow_cool Cool even slower, scratch, or seed reheat_add_solvent->slow_cool slow_cool->crystals_form change_solvent->dissolve concentrate Concentrate solution and re-cool no_crystals->concentrate concentrate->cool

Caption: Decision tree for troubleshooting common recrystallization issues.

General Purification Workflow

G crude Crude 8-Bromo-2-phenylimidazo [1,2-C]pyrimidin-5(6H)-one tlc Analyze by TLC crude->tlc recrystallization_path Attempt Recrystallization tlc->recrystallization_path Single major spot, crystalline solid column_path Perform Column Chromatography tlc->column_path Multiple spots or oily solid pure_recryst Pure Product recrystallization_path->pure_recryst Successful impure_recryst Still Impure recrystallization_path->impure_recryst Unsuccessful pure_column Pure Product column_path->pure_column characterize Characterize (NMR, MP, etc.) pure_recryst->characterize impure_recryst->column_path pure_column->characterize

Caption: General workflow for the purification of the target compound.

Quantitative Data Summary

While specific data for the target compound is limited, the following table provides a starting point for purification based on closely related structures and general principles for heterocyclic compounds.

ParameterRecommended Starting ConditionsRationale
Recrystallization Solvent EthanolEffective for the structurally similar 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one.[1]
Column Chromatography Stationary Phase: Silica GelStandard stationary phase for a wide range of organic compounds.
Mobile Phase (Eluent) Initial System: 30-50% Ethyl Acetate in Hexanes
For more polar compounds: 5-10% Methanol in Dichloromethane
Sample Load 1-2% of silica gel mass

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to boiling with stirring on a hot plate.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Prepare the Column:

    • Choose an appropriately sized column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (if performing flash chromatography) and begin collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Boukhallout, F. E., et al. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(03). Available at: [Link]

  • MDPI. (n.d.). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Available at: [Link]

  • Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167–9174. Available at: [Link]

  • ResearchGate. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Available at: [Link]

Sources

stability issues with 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to help you navigate your experiments successfully.

The imidazo[1,2-c]pyrimidine scaffold is a valuable pharmacophore in drug discovery, known for its diverse biological activities.[1][2] However, like many heterocyclic compounds, its stability in solution can be influenced by various factors such as solvent, pH, light, and temperature. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My solution of this compound, initially colorless, has turned yellow or brown after being left on the benchtop or in the incubator. What could be the cause?

Answer:

A color change in your solution is a common indicator of chemical degradation. For a molecule like this compound, there are two primary suspects: photodegradation and oxidative or hydrolytic decomposition.

Plausible Causes:

  • Photodegradation: Brominated aromatic compounds can be susceptible to light, which can induce the formation of colored degradation products. The energy from UV or even ambient light can lead to the cleavage of the carbon-bromine bond or other ring transformations.

  • Oxidation/Hydrolysis: The complex fused ring system, particularly the imidazo[1,2-c]pyrimidine core, may be susceptible to slow oxidation by atmospheric oxygen, especially when dissolved in certain solvents. Additionally, the pyrimidinone ring contains a lactam-like moiety which could be susceptible to hydrolysis, particularly at non-neutral pH.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation of Photodegradation cluster_2 Investigation of Solvent/pH Effects cluster_3 Analysis & Conclusion A Solution of 8-Bromo-2-phenylimidazo [1,2-C]pyrimidin-5(6H)-one changes color B Prepare fresh solution in DMSO or a suitable solvent A->B Start Troubleshooting H Prepare solutions in different solvents/buffers (e.g., DMSO, ethanol, PBS pH 7.4) A->H Parallel Investigation C Divide into two aliquots B->C D Aliquot 1: Wrap in aluminum foil (Light-Protected) C->D E Aliquot 2: Expose to ambient light (Light-Exposed) C->E F Incubate both under identical temperature and time conditions D->F E->F G Observe for color change F->G K Color change only in Light-Exposed sample? G->K I Store all solutions protected from light H->I J Monitor for color change over time I->J L Color change in specific solvents/pH? J->L K->L No M Conclusion: Likely Photodegradation K->M Yes N Conclusion: Likely Solvent/pH-mediated degradation (e.g., hydrolysis) L->N Yes O Implement Corrective Action: Work in low-light, use amber vials M->O P Implement Corrective Action: Select a more stable solvent system, prepare solutions fresh N->P

Caption: Troubleshooting workflow for solution discoloration.

Recommended Actions:

  • Always protect solutions from light by using amber glass vials or by wrapping standard vials in aluminum foil.

  • Prepare solutions fresh before each experiment, especially when using aqueous buffers.

  • If a stock solution in an organic solvent like DMSO is required, store it at -20°C or -80°C and minimize freeze-thaw cycles.

Question 2: I am observing a time-dependent decrease in the efficacy of the compound in my cell-based assay. Could this compound be unstable in my cell culture medium?

Answer:

This is a critical observation, as compound instability in the assay medium is a frequent cause of inconsistent or misleading biological data. Cell culture media are complex aqueous solutions, typically buffered at a physiological pH of ~7.4 and kept at 37°C, conditions that can promote the degradation of susceptible molecules.

Plausible Causes:

  • Hydrolysis: The pyrimidinone ring system may be susceptible to hydrolysis, particularly at 37°C in an aqueous environment. This would lead to a ring-opened, inactive metabolite.

  • Metabolism: If you are working with live cells, enzymatic metabolism could be transforming the compound into less active or inactive forms.

  • Adsorption: The compound might be adsorbing to the plastic of your assay plates, reducing its effective concentration in the medium over time.

Experimental Protocol to Test Stability in Assay Medium:

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound over time.

Objective: To determine the stability of this compound in your specific cell culture medium at 37°C.

Materials:

  • This compound

  • Your cell culture medium (e.g., DMEM + 10% FBS)

  • Incubator at 37°C, 5% CO₂

  • HPLC system with a UV detector

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Spiked Medium: Spike the compound into your pre-warmed cell culture medium to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (e.g., ≤ 0.1%).

  • Timepoint Zero (T=0): Immediately after spiking, take a 100 µL aliquot. Add 100 µL of cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubation: Place the remaining spiked medium in the 37°C incubator.

  • Subsequent Timepoints: At various time points (e.g., 2, 4, 8, 24, 48 hours), repeat the sampling and protein precipitation process from step 3.

  • HPLC Analysis:

    • Inject the supernatants onto the HPLC.

    • Use a C18 column and a gradient elution method, for example:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the compound's λmax).

  • Data Analysis:

    • Identify the peak corresponding to the parent compound based on the T=0 sample.

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of compound remaining versus time, with the peak area at T=0 set as 100%.

Interpretation:

  • Stable: >90% of the compound remains after 24/48 hours.

  • Moderately Stable: 50-90% remains. Consider shorter incubation times in your assays.

  • Unstable: <50% remains. The compound is not suitable for long-term assays under these conditions. Consider preparing solutions immediately before use or exploring formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A: Based on supplier recommendations and general best practices for heterocyclic compounds, the following storage conditions are advised.[3][4][5]

FormStorage ConditionRationale
Solid Compound Store at 2-8°C or room temperature, sealed in a dry, inert atmosphere.[3][4]Protects from moisture and atmospheric degradation. Long-term storage at lower temperatures is generally preferred.
DMSO Stock Solution Store at -20°C or -80°C in small, single-use aliquots.Minimizes degradation from repeated freeze-thaw cycles and prevents water absorption by DMSO.
Aqueous Solutions Not Recommended for Storage. Prepare fresh for each experiment.The compound is likely to have limited stability in aqueous media due to potential hydrolysis.
Q2: Which solvents should I use to prepare stock solutions?

A: The choice of solvent is critical for both solubility and stability.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of organic molecules for biological assays.

  • Alternative Solvents: For applications where DMSO is not suitable, Dimethylformamide (DMF) or Ethanol can be considered. However, solubility should be tested on a small scale first.

  • Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended due to poor solubility and potential for degradation.[6] If aqueous solutions are necessary, a "slam precipitation" method (diluting a concentrated DMSO stock into the buffer with vigorous vortexing) is often used.

Q3: Is the compound likely to be sensitive to pH?

A: Yes, it is highly probable. The this compound structure contains several nitrogen atoms that can be protonated or deprotonated, making its solubility and stability pH-dependent. The lactam moiety in the pyrimidinone ring could be susceptible to base-catalyzed or acid-catalyzed hydrolysis. It is advisable to maintain solutions at a neutral pH unless your experimental conditions require otherwise, and always assess stability if working at acidic or basic pH.

Q4: How can I monitor the purity and stability of my compound over time?

A: Regular analytical checks are crucial for ensuring the integrity of your data.

  • HPLC-UV: This is the most straightforward method. A periodic check of your stock solution can confirm its purity. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is more powerful as it provides the mass of the parent compound and any potential degradation products. This can offer clues about the degradation pathway (e.g., a mass increase of 18 Da could suggest hydrolysis).

Below is a diagram illustrating a hypothetical hydrolytic degradation pathway, a common concern for such structures.

G A This compound (Intact Compound) B Ring-Opened Product (Inactive Metabolite) A->B H₂O / pH ≠ 7 37°C

Caption: Hypothetical hydrolysis of the pyrimidinone ring.

By understanding the potential liabilities of this compound and employing these troubleshooting and monitoring strategies, you can significantly enhance the reliability and reproducibility of your research.

References

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]

  • Li, X., et al. (2022). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers in Chemistry. Retrieved from [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction design of the target imidazo[1,2-c]pyrimidines. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-5-chloro-7-methyl-imidazo[1,2-a]pyridine. Retrieved from [Link]

  • J&K Scientific. (n.d.). 8-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic scaffold. Imidazopyrimidines are a class of nitrogen-fused heterocycles of immense interest in drug discovery due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The successful and reproducible synthesis of derivatives like this compound is a critical step in advancing novel therapeutic programs.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Core Synthesis Pathway

The production of the target compound typically follows a two-step process: first, the cyclocondensation of a suitable aminopyrimidine with an α-haloketone to form the core imidazopyrimidine ring system, followed by a regioselective bromination. Understanding this pathway is key to diagnosing issues.

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination A 2-Amino-4-hydroxypyrimidine (Cytosine) C 2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one A->C Reflux, Solvent (e.g., Ethanol) B α-Bromoacetophenone B->C E This compound (Final Product) C->E Aprotic Solvent (e.g., DMF, CH2Cl2) D Brominating Agent (e.g., DBDMH, NBS) D->E

Caption: General synthetic route for this compound.

Troubleshooting Guide & FAQs
Question 1: My initial cyclocondensation reaction to form the imidazopyrimidine core has a very low yield. What are the common causes and how can I improve it?

Answer: Low yield in the formation of the 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one intermediate is a frequent challenge, often stemming from suboptimal reaction conditions or reactant solubility. Here’s a breakdown of causative factors and solutions:

  • Causality - The "Why": This reaction is a classic condensation, forming the imidazole ring.[3] The efficiency depends on the nucleophilicity of the amino group on the pyrimidine ring and the electrophilicity of the α-carbon on the acetophenone. The reaction mechanism involves an initial N-alkylation followed by intramolecular cyclization and dehydration. If conditions do not favor each of these steps, the reaction will stall, leading to a complex mixture and low yield of the desired product.

  • Troubleshooting Steps:

    • Solvent Choice: Cytosine has poor solubility in many common organic solvents. Using refluxing ethanol is a common starting point, but if yields are poor, a higher boiling point, polar aprotic solvent like DMF can improve reactant solubility and reaction rates.[4] However, be aware that DMF can be difficult to remove and may require higher temperatures, potentially leading to side reactions.

    • Base Catalyst: While the reaction can proceed without a base, the HBr generated can protonate the starting aminopyrimidine, reducing its nucleophilicity. Adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) can scavenge this acid and improve yields.[4][5]

    • Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature (reflux) to drive the dehydration step. Monitor the reaction progress by Thin Layer Chromatography (TLC). Extended reaction times may be necessary, but prolonged heating can also lead to decomposition.[6] A time-course study (e.g., sampling at 4, 8, 12, and 24 hours) is recommended to find the optimal duration.

    • Microwave-Assisted Synthesis: For rapid optimization and improved yields, microwave-assisted synthesis is a powerful tool. It can significantly reduce reaction times from hours to minutes and often leads to cleaner product formation by minimizing thermal decomposition.[4][7] Heating a mixture of cytosine and α-bromoacetophenone in DMF at 160-180°C for 20-30 minutes under microwave irradiation can be highly effective.[4]

ParameterConventional HeatingMicrowave-AssistedRationale
Solvent Ethanol, DMFDMF, MeCNHigh boiling point polar aprotic solvents are ideal for microwave heating and reactant solubility.[4]
Temperature Reflux (78-153 °C)160-180 °CHigher temperatures accelerate the reaction, which is managed safely in a sealed microwave vessel.[4]
Time 12-24 hours20-40 minutesMicrowave energy provides efficient, uniform heating, drastically reducing reaction time.[7]
Typical Yield Poor to ModerateGood to High (e.g., >80%)Rapid heating minimizes the formation of degradation byproducts.[4]
Question 2: The bromination of my imidazopyrimidine core is not working efficiently, or I'm getting multiple brominated products. How do I achieve selective bromination at the C8 position?

Answer: Achieving regioselective bromination on an electron-rich heterocyclic system like imidazopyrimidine requires careful selection of the brominating agent and reaction conditions. The imidazole ring is π-excessive, making it highly reactive towards electrophiles.[4]

  • Causality - The "Why": The C8 position is typically targeted for bromination in this scaffold. However, other positions on the fused ring system can also be susceptible to electrophilic attack, leading to a mixture of isomers or di-brominated products, which complicates purification and reduces the yield of the desired product.[4] The choice of brominating agent dictates the reactivity and selectivity.

  • Troubleshooting and Optimization Protocol:

    • Choice of Brominating Agent:

      • N-Bromosuccinimide (NBS): A common and relatively mild brominating agent. It is often used in solvents like DMF or acetonitrile (MeCN).[8] It is a good first choice for selective monobromination.

      • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A highly efficient reagent that can be more reactive than NBS. It can provide excellent yields in aprotic solvents like dichloromethane (CH₂Cl₂).[8] The use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can sometimes enhance the efficiency of bromination with DBDMH, though it may also decrease selectivity.[8]

      • Liquid Bromine (Br₂): This is a very harsh and non-selective reagent. It should generally be avoided for this substrate as it will likely lead to over-bromination and a complex product mixture.

    • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents for monobromination. Using an excess (e.g., >2 equivalents) will almost certainly lead to di-brominated products.[4]

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity by favoring the kinetically preferred product.

    • Step-by-Step Protocol for Selective Bromination:

      • Dissolve the 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one (1.0 eq) in anhydrous DMF or CH₂Cl₂ under an inert atmosphere (N₂ or Argon).

      • Cool the solution to 0 °C in an ice bath.

      • In a separate flask, dissolve DBDMH (1.1 eq) or NBS (1.1 eq) in the same anhydrous solvent.

      • Add the brominating agent solution dropwise to the cooled substrate solution over 30 minutes.

      • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

      • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and formation of the desired product.

      • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine.

      • Proceed with aqueous work-up and purification.

Question 3: I've successfully synthesized the crude product, but purification is proving difficult. What are the best methods for isolating pure this compound?

Answer: Purification challenges with heterocyclic compounds are common due to their polarity, potential for strong intermolecular interactions, and the presence of closely related impurities.

  • Causality - The "Why": The final product contains both hydrogen bond donors (N-H) and acceptors (C=O, N), giving it moderate to high polarity and potentially limited solubility in non-polar organic solvents.[9] Impurities may include unreacted starting material, over-brominated species, or isomers, which can have very similar polarities, making chromatographic separation difficult.

  • Purification Workflow:

Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., Na2S2O3 quench, Extraction with EtOAc/DCM) Crude->Workup Concentrate Concentrate in vacuo Workup->Concentrate Purification Purification Choice Concentrate->Purification Trituration Trituration / Recrystallization Purification->Trituration If product precipitates as a mostly clean solid Column Silica Gel Chromatography Purification->Column If product is an oil or highly impure solid Trit_Solsolvent Trit_Solsolvent Trituration->Trit_Solsolvent Col_Solvent Mobile Phase Gradient: Hexane/Ethyl Acetate or DCM/Methanol Column->Col_Solvent Trit_Solvent Solvent: Cold Ethanol, Diethyl Ether, or Acetonitrile Pure_Solid Isolate Pure Solid by Filtration Trit_Solvent->Pure_Solid Col_Solvent->Pure_Solid

Caption: Decision workflow for purification of the final product.

  • Method 1: Recrystallization/Trituration: This should be the first method attempted.

    • After aqueous work-up and extraction, concentrate the organic layer to obtain the crude solid.

    • Attempt to triturate the solid with a solvent in which the product is sparingly soluble while impurities are more soluble. Cold absolute ethanol is often a good choice.[6]

    • Stir the crude solid vigorously in the cold solvent for 30-60 minutes. The pure product should remain as a solid, while impurities are washed away.

    • Collect the purified solid by filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

  • Method 2: Silica Gel Column Chromatography: If recrystallization fails or the product is an oil, column chromatography is necessary.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50-70%) is common. Alternatively, for more polar compounds, a gradient of methanol in dichloromethane (DCM) (e.g., 1% to 5% MeOH) can be effective.

    • Monitoring: Use TLC with the same solvent system to identify the fractions containing the pure product. The product should be UV active.

Question 4: My reaction works well on a 100 mg scale, but when I try to scale up to 10 g, the yield drops dramatically and I see more byproducts. What scale-up challenges should I be aware of?

Answer: Transitioning from bench-scale to kilo-scale production is a major hurdle in process chemistry.[10] Reactions that are simple on a small scale can become complex and even dangerous on a larger scale due to issues with mass and heat transfer.[11]

  • Causality - The "Why": As you increase the scale, the surface-area-to-volume ratio of the reactor decreases exponentially. This means that heat generated from exothermic reactions cannot dissipate as efficiently, leading to "hot spots" that can cause solvent to boil uncontrollably or decompose your product and reagents. Similarly, efficient mixing becomes much harder in a large volume, leading to localized areas of high reagent concentration.[11]

  • Key Scale-Up Considerations:

    • Heat Management (Exotherms):

      • Problem: Both the initial condensation and the bromination can be exothermic. On a large scale, this can lead to a dangerous thermal runaway.

      • Solution: Do not add all reagents at once ("pot-charging"). Instead, use controlled, slow addition of one reagent to the other via an addition funnel or syringe pump. Use a reactor jacket or a large ice bath to actively cool the reaction vessel and monitor the internal temperature with a thermocouple probe.[11]

    • Mixing Efficiency:

      • Problem: Inadequate stirring in a large flask leads to poor mixing, causing localized high concentrations of reagents. This is a primary cause of increased side product formation.

      • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than 1 liter. This ensures efficient, turbulent mixing throughout the entire reaction volume.

    • Purification and Isolation:

      • Problem: Handling large volumes of solvents for extraction and chromatography is inefficient and costly. Filtration of large quantities of solids can be slow.

      • Solution: Optimize the reaction to be as clean as possible to facilitate a non-chromatographic work-up. Design the final step so the product crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent. This allows for simple isolation by filtration, which is a much more scalable unit operation.

    • Reagent Cost and Safety:

      • Problem: Reagents that are acceptable for small-scale synthesis (e.g., expensive catalysts, toxic solvents) may not be economically viable or safe for large-scale production.[10]

      • Solution: Re-evaluate the synthetic route. Can a cheaper base be used? Can a less toxic solvent like 2-MeTHF be substituted for DCM? A thorough safety review (e.g., HAZOP analysis) is mandatory before any large-scale campaign. The target molecule itself is listed as harmful and an irritant, requiring appropriate personal protective equipment (PPE) and handling procedures.[9]

References
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health (NIH). [Link]

  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances. [Link]

  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]

  • Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]

  • Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [Link]

  • How to deal with Scale-up challenges of Chemistry?. Prime Scholars. [Link]

  • A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. ResearchGate. [Link]

  • Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

Sources

Technical Support Center: Regioselectivity in Imidazo[1,2-c]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering regioselectivity challenges in the synthesis of imidazo[1,2-c]pyrimidines. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve your desired regiochemical outcomes.

Introduction: The Regioselectivity Challenge

The synthesis of imidazo[1,2-c]pyrimidines, a scaffold of significant interest in medicinal chemistry, most commonly involves the cyclocondensation of a 4-aminopyrimidine with a bifunctional electrophile, such as an α-halocarbonyl compound. The primary challenge in this synthesis is controlling the regioselectivity of the initial nucleophilic attack. 4-Aminopyrimidine possesses three potentially nucleophilic nitrogen atoms: the exocyclic amino nitrogen, the ring nitrogen at position 1 (N1), and the ring nitrogen at position 3 (N3). While the exocyclic amino group is generally considered the most nucleophilic, the subsequent intramolecular cyclization can proceed via either N1 or N3, leading to the formation of two possible regioisomers: the desired imidazo[1,2-c]pyrimidine and the isomeric imidazo[1,5-c]pyrimidine.

This guide will equip you with the knowledge to understand, control, and troubleshoot this critical aspect of your synthesis.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of imidazo[1,2-c]pyrimidines in a question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I confirm the identity of the major and minor products?

Answer:

Unequivocal structure determination is paramount when dealing with regioisomeric products. A combination of spectroscopic techniques is the most reliable approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the pyrimidine and imidazole protons are distinct for each isomer. For the imidazo[1,2-c]pyrimidine system, you will typically observe characteristic signals for the protons on the pyrimidine ring. In contrast, the imidazo[1,5-c]pyrimidine isomer will exhibit a different set of signals due to the altered electronic environment.

    • ¹³C NMR: The chemical shifts of the bridgehead carbons and the carbons adjacent to the nitrogen atoms are particularly informative for distinguishing between the two scaffolds.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool to establish long-range correlations between protons and carbons. For instance, observing a correlation between a proton on the imidazole ring and a carbon in the pyrimidine ring can help to definitively assign the connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, which can also aid in structure elucidation, particularly for substituted derivatives.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns can sometimes differ, providing clues to the underlying structure. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of its three-dimensional structure and connectivity.

Q2: I am consistently obtaining the undesired imidazo[1,5-c]pyrimidine isomer as the major product. What factors influence the regioselectivity, and how can I favor the formation of the imidazo[1,2-c]pyrimidine?

Answer:

The regiochemical outcome of the cyclization is a delicate balance of electronic and steric factors, as well as reaction conditions. Here’s a breakdown of the key influencers and how to manipulate them:

  • Electronic Effects of Substituents on the Pyrimidine Ring:

    • The relative nucleophilicity of N1 and N3 in the 4-aminopyrimidine starting material is a primary determinant. Electron-donating groups (EDGs) on the pyrimidine ring can increase the electron density at both N1 and N3, but their effect might be more pronounced at one position over the other depending on their location. Conversely, electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the ring nitrogens. Computational studies and Hammett parameters can be useful in predicting these effects.

  • Steric Hindrance:

    • Bulky substituents on the 4-aminopyrimidine, particularly at the 5-position, can sterically hinder the approach of the electrophile to the adjacent N1, thereby favoring attack at the less hindered N3 and leading to the imidazo[1,5-c]pyrimidine. Conversely, a bulky substituent at the 2-position might favor cyclization at N1.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from polar protic (e.g., ethanol, isopropanol) to polar aprotic (e.g., DMF, acetonitrile) and nonpolar (e.g., toluene, dioxane) is recommended.

    • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically preferred product, while higher temperatures could allow for equilibration to the thermodynamically more stable isomer. A systematic temperature screen is advisable.

    • Catalyst: While many of these reactions are performed under neutral or basic conditions, the addition of a Lewis or Brønsted acid catalyst could alter the regioselectivity by coordinating to one of the nitrogen atoms and modulating its nucleophilicity.

Troubleshooting Workflow for Improving Regioselectivity:

G cluster_conditions Reaction Condition Screening start Start: Poor Regioselectivity (Mixture of Isomers) check_starting_material Analyze Starting Material (Substituent Effects) start->check_starting_material modify_substituents Modify Substituents on 4-Aminopyrimidine check_starting_material->modify_substituents If sterics/electronics are unfavorable screen_conditions Screen Reaction Conditions check_starting_material->screen_conditions If starting material is fixed modify_substituents->screen_conditions analyze_products Analyze Product Ratio (NMR, LC-MS) screen_conditions->analyze_products solvent Solvent Screen (Polar/Aprotic/Nonpolar) screen_conditions->solvent temp Temperature Screen (-20°C to reflux) screen_conditions->temp base_catalyst Base/Catalyst Screen (Organic/Inorganic) screen_conditions->base_catalyst analyze_products->start If no improvement, re-evaluate mechanism optimize Optimize Lead Conditions analyze_products->optimize If improvement is observed desired_product Desired Regioisomer (Imidazo[1,2-c]pyrimidine) optimize->desired_product

Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of imidazo[1,2-c]pyrimidine synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the primary synthetic routes to imidazo[1,2-c]pyrimidines?

Answer:

The most prevalent method is the reaction of a 4-aminopyrimidine with an α-halocarbonyl compound (e.g., α-bromo or α-chloro ketone). This is a variation of the classic Tschitschibabin reaction for the synthesis of related fused imidazole systems.[1] Other methods, though less common, may include multi-component reactions or the functionalization of a pre-formed heterocyclic system.

Q4: How does the mechanism of the Tschitschibabin-type reaction for imidazo[1,2-c]pyrimidine synthesis proceed, and where does the regioselectivity issue arise?

Answer:

The reaction is generally believed to proceed through a two-step sequence:

  • Initial SN2 Alkylation: The most nucleophilic nitrogen atom of the 4-aminopyrimidine attacks the α-carbon of the α-halocarbonyl compound, displacing the halide. While the exocyclic amino group is often the most nucleophilic, initial alkylation can also occur at N1 or N3.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, where a lone pair from another nitrogen atom attacks the carbonyl carbon. This is followed by dehydration to form the aromatic imidazole ring.

The regioselectivity is determined in the initial alkylation and subsequent cyclization steps. If the initial attack is by the exocyclic amino group, the subsequent cyclization can involve either N1 or N3, leading to the two possible isomers.

Proposed Mechanistic Pathways Leading to Regioisomers:

G cluster_main Reaction of 4-Aminopyrimidine with an α-Haloketone cluster_pathA Pathway A: Attack at N1 cluster_pathB Pathway B: Attack at N3 Start 4-Aminopyrimidine + R-CO-CH2X Intermediate_A N1-Alkylated Intermediate Start->Intermediate_A Initial Alkylation Intermediate_B N3-Alkylated Intermediate Start->Intermediate_B Initial Alkylation Product_A Imidazo[1,2-c]pyrimidine (Desired Product) Intermediate_A->Product_A Cyclization/ Dehydration Product_B Imidazo[1,5-c]pyrimidine (Isomeric Byproduct) Intermediate_B->Product_B Cyclization/ Dehydration

Sources

Validation & Comparative

A Comparative Guide to CDK Inhibition: Evaluating 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one and its Kinase Inhibitor Class Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of cyclin-dependent kinase (CDK) inhibitors is both promising and complex. The therapeutic success of selective CDK4/6 inhibitors in oncology has spurred the development of novel chemical scaffolds targeting various members of the CDK family. This guide provides an in-depth technical comparison of the emerging imidazo[1,2-c]pyrimidin-5(6H)-one class of CDK inhibitors, with a specific focus on the potential of compounds like 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, against the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

A Note on the Subject Compound: As of the latest literature review, specific experimental data on the kinase inhibitory profile of this compound is not publicly available. Therefore, this guide will leverage published data on the broader imidazo[1,2-c]pyrimidin-5(6H)-one chemical class as a surrogate to frame a scientifically grounded comparison and to outline the experimental workflows necessary for the evaluation of such a novel compound.

The Rationale for Targeting Cyclin-Dependent Kinases

Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][2] The formation of complexes between CDKs and their regulatory cyclin partners triggers a cascade of phosphorylation events that drive the cell through its various phases.[1][2] This fundamental role in cell proliferation makes CDKs attractive targets for anticancer therapies.

The initial development of pan-CDK inhibitors was hampered by toxicity due to the lack of selectivity.[3] The subsequent success of highly selective CDK4/6 inhibitors has revitalized the field, demonstrating that precisely targeting specific CDK isoforms can yield significant therapeutic benefits with a manageable safety profile.[4][5]

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitor Targets Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition drives Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2_S CDK2 Cyclin_E->CDK2_S activates DNA_Replication DNA Replication CDK2_S->DNA_Replication promotes Palbociclib Palbociclib Ribociclib Abemaciclib Palbociclib->CDK4_6 inhibit Imidazo_pyrimidine Imidazo[1,2-c]pyrimidin-5(6H)-ones Imidazo_pyrimidine->CDK2_S inhibit

Caption: Simplified CDK signaling pathway in the G1/S phase transition.

A New Contender: The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold

Recent research has identified the imidazo[1,2-c]pyrimidin-5(6H)-one core as a promising scaffold for the development of CDK inhibitors. A key study by Jansa et al. (2021) detailed the synthesis and evaluation of a series of these compounds as inhibitors of CDK2.[1]

This research revealed that derivatives of this scaffold, modified at various positions, exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity.[1] The co-crystal structure of one of the more potent compounds with CDK2 confirmed its binding within the ATP pocket, forming a critical hydrogen bond with the hinge region residue Leu83.[1] This provides a strong mechanistic basis for the inhibitory activity of this chemical class. The study also noted that these compounds displayed low cytotoxicity against leukemia cell lines, which is consistent with high selectivity towards CDK2.[1]

While specific data for This compound is not available in this study, the structure-activity relationship (SAR) data presented suggests that substitutions at the 8-position are synthetically feasible and can influence potency.[1] The presence of a phenyl group at the 2-position and a bromo group at the 8-position would likely modulate the compound's interaction with the CDK2 active site and its overall pharmacological properties.

The Established Players: A Comparative Overview of Approved CDK4/6 Inhibitors

Palbociclib, Ribociclib, and Abemaciclib have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[6] While all three drugs target CDK4 and CDK6, they exhibit distinct pharmacological profiles.

InhibitorPrimary TargetsIC50 CDK4 (nM)IC50 CDK6 (nM)Key Differentiating Features
Palbociclib CDK4/CDK61115Highly selective for CDK4/6.[5]
Ribociclib CDK4/CDK61039Also highly selective for CDK4/6.[5]
Abemaciclib CDK4/CDK6210Greater potency for CDK4 over CDK6; also inhibits CDK9 at higher concentrations.[5]

Note: IC50 values can vary depending on the assay conditions and are best used for relative comparison.

Abemaciclib's ability to inhibit CDK9, a kinase involved in transcriptional regulation, may contribute to its efficacy as a monotherapy and its distinct side-effect profile, which includes a higher incidence of gastrointestinal toxicity compared to Palbociclib and Ribociclib.[5] In contrast, Palbociclib and Ribociclib are considered more selective for the CDK4/6 kinases.[4][7]

Head-to-Head: Imidazo[1,2-c]pyrimidin-5(6H)-ones vs. Approved CDK4/6 Inhibitors

The primary distinction between the imidazo[1,2-c]pyrimidin-5(6H)-one class (based on current data) and the approved inhibitors lies in their primary CDK targets.

  • Target Selectivity: The imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have so far been characterized as potent CDK2 inhibitors.[1] This is a significant point of differentiation, as Palbociclib, Ribociclib, and Abemaciclib are all highly potent against CDK4 and CDK6.

  • Therapeutic Potential: Inhibition of CDK2 is a compelling therapeutic strategy, particularly in the context of resistance to CDK4/6 inhibitors, where CDK2 activity can sometimes act as a bypass mechanism. Therefore, a selective CDK2 inhibitor could have applications in second-line settings or in combination therapies.

  • Potency: The reported imidazo[1,2-c]pyrimidin-5(6H)-one derivatives show CDK2 inhibition in the micro- to submicromolar range.[1] The approved CDK4/6 inhibitors generally exhibit low nanomolar potency against their targets.[5] Further optimization of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold would be necessary to achieve comparable potency.

A direct comparison of the performance of This compound would require experimental data generated from the protocols outlined below.

Experimental Protocols for Evaluating Novel CDK Inhibitors

To rigorously assess a novel CDK inhibitor like this compound and compare it to existing drugs, a series of well-defined experiments are essential.

In Vitro Kinase Inhibition Assay

The initial step is to determine the compound's inhibitory activity against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a common method for this.

Kinase_Assay_Workflow Start Start Prepare_Reactions Prepare Reactions: - Kinase - Substrate - ATP - Inhibitor (Test Compound) Start->Prepare_Reactions Incubate Incubate at RT Prepare_Reactions->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubate->Add_ADP_Glo Incubate_2 Incubate at RT Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT Add_Kinase_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End NanoBRET_Workflow Transfect_Cells Transfect cells with plasmid encoding Target-NanoLuc® fusion protein Incubate_Expression Incubate for protein expression Transfect_Cells->Incubate_Expression Treat_Cells Treat cells with test compound and fluorescent tracer Incubate_Expression->Treat_Cells Measure_BRET Measure BRET signal (Energy transfer from NanoLuc® to tracer) Treat_Cells->Measure_BRET Analyze_Data Analyze data: Compound competes with tracer, reducing BRET signal Measure_BRET->Analyze_Data

Caption: Workflow for a NanoBRET™ live-cell target engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (commonly HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. [8]2. Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that is known to bind to the target kinase.

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. The displacement of the fluorescent tracer by the test compound will result in a decrease in the BRET signal, which can be used to determine the compound's cellular affinity for the target.

Conclusion and Future Directions

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold represents a promising starting point for the development of novel CDK inhibitors, with initial data pointing towards a selective CDK2 inhibitory profile. [1]This distinguishes it from the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, and suggests a potentially complementary therapeutic role.

For a compound such as This compound , a comprehensive evaluation using the experimental workflows detailed in this guide is imperative. Such an investigation would need to establish its potency and selectivity across the entire CDK family and other kinases, confirm its on-target activity in a cellular context, and assess its anti-proliferative effects in relevant cancer cell lines.

The insights gained from these studies will be crucial in determining whether this and other related compounds can be developed into the next generation of precision oncology therapeutics, potentially addressing unmet needs such as acquired resistance to current CDK4/6 inhibitors.

References

  • Jansa, J., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]

  • Malumbres, M. & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • Fassl, A., et al. (2022). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Cancers, 14(10), 2445. [Link]

  • Trotter, E. W., et al. (2019). Are all cyclin-dependent kinases 4/6 inhibitors created equal? Current Treatment Options in Oncology, 20(11), 80. [Link]

  • O'Leary, B., et al. (2016). The Efficacy of CDK4/6 Inhibitors in Patients with Hormone Receptor-Positive, HER2-Negative Advanced Breast Cancer. Current Cancer Drug Targets, 16(7), 588-601. [Link]

  • Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs, 32(5), 825-837. [Link]

  • Chen, P., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2273-2281. [Link]

  • Kim, S., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(80), 35029-35041. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature Communications, 9(1), 1-13. [Link]

  • Bradford, J. R., et al. (2010). A new high-throughput screening assay for the measurement of cellular proliferation. Journal of Biomolecular Screening, 15(6), 696-704. [Link]

  • Lapenna, S., & Giordano, A. (2009). Cell cycle kinases as therapeutic targets for cancer. Nature Reviews Drug Discovery, 8(7), 547-566. [Link]

  • ClinicalTrials.gov. (n.d.). A service of the U.S. National Institutes of Health. [Link]

  • Hafner, M., et al. (2019). Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. Cell Chemical Biology, 26(8), 1067-1080.e8. [Link]

  • Rader, J., et al. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research, 77(13 Supplement), 2346-2346. [Link]

  • van der Meijden, C., et al. (2018). MTT assay protocol. JoVE (Journal of Visualized Experiments), (137), e57592. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Dickson, M. A. (2014). Molecular pathways: cyclin-dependent kinases and cyclin D in cancer. Clinical Cancer Research, 20(13), 3379-3385. [Link]

  • Roberts, P. J., et al. (2012). Multiple roles of cyclin-dependent kinase 2 in cell cycle progression and apoptosis. Biochemical Society Transactions, 40(1), 67-72. [Link]

  • Klein, M. E., et al. (2018). The CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib in Breast Cancer. P&T: a peer-reviewed journal for formulary management, 43(11), 675–697. [Link]

  • Finn, R. S., et al. (2016). The cyclin-dependent kinase 4/6 inhibitor palbociclib in combination with letrozole versus letrozole alone as first-line treatment of oestrogen receptor-positive, HER2-negative, advanced breast cancer (PALOMA-1/TRIO-18): a randomised phase 2 study. The Lancet Oncology, 16(1), 25-35. [Link]

  • Oncology News Central. (2022). Are the Three Approved CDK4/6 Inhibitors Truly Different? [Link]

  • Sledge, G. W., et al. (2017). MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2- Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy. Journal of Clinical Oncology, 35(25), 2875-2884. [Link]

  • Hortobagyi, G. N., et al. (2016). Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer. New England Journal of Medicine, 375(18), 1738-1748. [Link]

  • Cristofanilli, M., et al. (2016). Fulvestrant plus palbociclib versus fulvestrant plus placebo for treatment of hormone-receptor-positive, HER2-negative metastatic breast cancer that progressed on previous endocrine therapy (PALOMA-3): final analysis of the multicentre, double-blind, phase 3 randomised controlled trial. The Lancet Oncology, 17(4), 425-439. [Link]

  • Goetz, M. P., et al. (2017). MONARCH 3: Abemaciclib As Initial Therapy for Advanced Breast Cancer. Journal of Clinical Oncology, 35(32), 3638-3646. [Link]

  • Biorxiv. (n.d.). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]

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Navigating the Kinase Inhibitory Landscape: A Comparative Guide to 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide delves into a comparative analysis of a specific series of these compounds: analogues of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one. As a Senior Application Scientist, my objective is to provide a comprehensive, data-driven comparison to aid researchers in navigating the structure-activity relationships (SAR) within this chemical series and to offer practical, field-proven experimental protocols for their evaluation.

The core structure, this compound, presents several strategic points for chemical modification. The bromine atom at the 8-position, the phenyl group at the 2-position, and the pyrimidinone core itself can be tailored to modulate biological activity, selectivity, and pharmacokinetic properties. While direct comparative studies on this specific series of analogues are not extensively published, we can extrapolate from the broader family of imidazopyrimidine-based kinase inhibitors to construct a plausible SAR landscape. This guide will therefore utilize a hypothetical series of analogues to illustrate the principles of SAR in this context, focusing on their potential as kinase inhibitors, a common therapeutic target for this class of compounds.

Comparative Analysis of Biological Activity

The following table summarizes the hypothetical in vitro inhibitory activity of a series of this compound analogues against a panel of selected kinases. The data, while illustrative, is designed to reflect common trends observed in kinase inhibitor development, where small structural modifications can lead to significant changes in potency and selectivity.

Compound IDR1 (at C8)R2 (on Phenyl Ring)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
Parent-01 BrH150800>10,000
Analogue-02 ClH200950>10,000
Analogue-03 IH120750>10,000
Analogue-04 CNH504008,000
Analogue-05 Br4-OCH33001,500>10,000
Analogue-06 Br4-Cl805009,500
Analogue-07 Br4-CF3654507,800
Analogue-08 HH>5,000>10,000>10,000

Expert Insights on Structure-Activity Relationships (SAR):

  • The 8-Position Halogen: The nature of the halogen at the 8-position appears to influence potency. The parent bromo-substituted compound (Parent-01) displays moderate activity. Replacing bromine with a smaller chlorine atom (Analogue-02) slightly decreases potency, whereas a larger iodine atom (Analogue-03) offers a modest improvement. This suggests that this position may be involved in a halogen bonding interaction within the kinase active site, where size and polarizability are key factors. The significant drop in activity upon removal of the halogen (Analogue-08) underscores its importance for binding.

  • Electron-Withdrawing Groups at C8: The introduction of a cyano group (Analogue-04) at the 8-position leads to a notable increase in potency against Kinase A. This modification likely alters the electronic properties of the heterocyclic core, potentially enhancing interactions with the target.

  • Substitution on the 2-Phenyl Ring: Modifications to the phenyl ring at the 2-position significantly impact activity. The addition of an electron-donating methoxy group at the para-position (Analogue-05) is detrimental to activity, suggesting that an electron-rich phenyl ring is disfavored. Conversely, electron-withdrawing groups like chloro (Analogue-06) and trifluoromethyl (Analogue-07) enhance potency. This indicates that the electronic nature of the 2-phenyl substituent is a critical determinant of inhibitory activity, possibly by influencing the overall conformation of the molecule or its direct interactions within the ATP-binding pocket of the kinase.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust and high-throughput method for quantifying the binding of inhibitors to the kinase active site.

Materials:

  • Kinase of interest (e.g., Kinase A, B, C)

  • Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only for "no inhibitor" controls.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer at 2X the final desired concentration. Add 4 µL of this mixture to each well.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at 2X the final desired concentration. Add 4 µL of this solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647) following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the LanthaScreen™ Eu Kinase Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Compound Serial Dilution in DMSO Dispense_Cmpd 4. Dispense Compounds to 384-well plate Compound_Prep->Dispense_Cmpd Kinase_Mix 2. Prepare Kinase/ Eu-Antibody Mix Add_Kinase 5. Add Kinase Mix Kinase_Mix->Add_Kinase Tracer_Prep 3. Prepare AlexaFluor-Tracer Add_Tracer 6. Add Tracer Tracer_Prep->Add_Tracer Dispense_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate 60 min at RT Add_Tracer->Incubate Read_Plate 8. Read TR-FRET Signal Incubate->Read_Plate Analyze 9. Calculate Ratio and Determine IC50 Read_Plate->Analyze

Caption: Workflow for the in vitro kinase binding assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom, clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include wells with vehicle (DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove 100 µL of the medium and add 20 µL of the MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Context

The imidazo[1,2-c]pyrimidine scaffold has been reported to inhibit various kinases involved in cancer cell proliferation and survival. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-c]pyrimidine Analogue Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Potential inhibition points of imidazo[1,2-c]pyrimidine analogues in the PI3K/Akt/mTOR pathway.

Conclusion

This guide provides a framework for the comparative analysis of this compound analogues as potential kinase inhibitors. The hypothetical SAR data highlights the critical role of substitutions at the 8-position and on the 2-phenyl ring in modulating biological activity. The detailed experimental protocols for in vitro kinase binding and cell viability assays offer standardized methods for the evaluation of these and similar compounds. By understanding the intricate interplay between chemical structure and biological function, researchers can more effectively design and develop novel imidazo[1,2-c]pyrimidine-based therapeutics.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link][1]

  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link][2]

  • Obaid, R. J. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo [1, 2-c] pyrazolo [3, 4-e] pyrimidine derivatives. Bioorganic Chemistry, 108, 104711. [Link][3]

  • Ajani, H., et al. (2019). Imidazo[1,2‐c]pyrimidin‐5(6H)‐one as a novel core of cyclin‐dependent kinase 2 inhibitors: Synthesis, activity, and docking studies. Archiv der Pharmazie, 352(10), 1900119. [Link][4]

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A Comparative Guide to 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one Derivatives: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel kinase inhibitors remains a focal point for the development of targeted cancer therapies. The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising framework, demonstrating a wide array of biological activities, including potent inhibition of various kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific series of these compounds: the 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one derivatives. Drawing upon established synthetic methodologies and SAR trends from related heterocyclic systems, we will explore the therapeutic potential of this scaffold, compare it with existing kinase inhibitors, and provide detailed experimental protocols for its synthesis and evaluation.

The Imidazo[1,2-c]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The imidazo[1,2-c]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to purines, the building blocks of DNA and RNA. This mimicry allows compounds based on this scaffold to interact with the ATP-binding sites of various kinases, leading to the modulation of their activity. Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology.

Derivatives of the broader pyrimidine family, to which the imidazo[1,2-c]pyrimidine core belongs, have shown a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The position and nature of substituents on the pyrimidine ring have been shown to be critical in determining the biological activity of these compounds. Specifically, imidazo[1,2-c]pyrimidine derivatives have been investigated as potent inhibitors of Syk family kinases, which are involved in allergic and autoimmune disorders.[1]

This guide will focus on the this compound scaffold, a specific iteration of this promising chemical class. The introduction of a bromine atom at the 8-position offers a strategic handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity. The 2-phenyl substituent is another key feature, providing a vector for exploring interactions with the hydrophobic regions of the kinase ATP-binding pocket.

Synthesis of this compound Derivatives: A Proposed Pathway

While a direct, step-by-step synthesis for the this compound core is not explicitly detailed in the currently available literature, a plausible synthetic route can be constructed based on established methods for related imidazopyrimidine systems. The most common approach for constructing the imidazo[1,2-a]pyrimidine ring system is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2] A similar strategy can be envisioned for the synthesis of the target scaffold, starting from a substituted 2-aminopyrimidine precursor.

A potential synthetic pathway is outlined below. This proposed route leverages a key intermediate, 4-amino-5-bromopyrimidin-2(1H)-one, which can be cyclized with an α-bromoacetophenone derivative to furnish the desired imidazo[1,2-c]pyrimidinone core.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A 2-Amino-5-bromopyrimidine C Cyclization Reaction (e.g., Reflux in Ethanol) A->C B α-Bromoacetophenone Derivatives B->C E This compound Derivatives C->E D Optional: Further Derivatization (e.g., Suzuki or Buchwald-Hartwig Coupling at C8-Br) E->D

Figure 1. Proposed synthetic pathway for this compound derivatives.

Experimental Protocol: Proposed Synthesis

The following is a detailed, hypothetical protocol for the synthesis of the this compound core, based on similar reported procedures for related heterocyclic systems.[3]

Step 1: Synthesis of this compound

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an equimolar amount of the desired α-bromoacetophenone derivative (1.0 eq).

  • Add a non-nucleophilic base, such as sodium bicarbonate (2.0 eq), to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound derivatives is expected to be highly dependent on the nature and position of substituents on the phenyl ring and any modifications at the 8-bromo position. Based on SAR studies of related kinase inhibitors, several key trends can be anticipated.

The 2-Phenyl Ring:

  • Substitution Pattern: The substitution pattern on the 2-phenyl ring is crucial for modulating kinase inhibitory activity and selectivity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at the para or meta positions can significantly influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target kinase.

  • Hydrophobic Interactions: The phenyl ring itself is likely to engage in hydrophobic interactions within the ATP-binding pocket of the kinase. The addition of hydrophobic substituents may enhance these interactions and improve potency.

  • Hydrogen Bonding: The introduction of substituents capable of forming hydrogen bonds (e.g., hydroxyl, amino groups) could lead to specific interactions with amino acid residues in the kinase active site, potentially increasing both potency and selectivity.

The 8-Bromo Position:

  • A Handle for Diversification: The bromine atom at the 8-position serves as a versatile synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around this position.

  • Steric and Electronic Effects: The size and electronic nature of the substituent introduced at the 8-position will have a profound impact on the overall shape and electronic distribution of the molecule. Bulky substituents may sterically hinder binding to some kinases while favoring binding to others, thus influencing selectivity.

SAR cluster_R1 Modifications at 2-Phenyl Ring (R1) cluster_R2 Modifications at 8-Bromo Position (R2) Core This compound Core R1_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->R1_EDG Modulate Potency & Selectivity R1_EWG Electron-Withdrawing Groups (e.g., -Cl, -CF3) Core->R1_EWG Modulate Potency & Selectivity R1_HBD Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) Core->R1_HBD Introduce Specific Interactions R2_Aryl Aryl/Heteroaryl Groups (via Suzuki Coupling) Core->R2_Aryl Explore Larger Chemical Space R2_Alkynyl Alkynyl Groups (via Sonogashira Coupling) Core->R2_Alkynyl Explore Linear Scaffolds R2_Amino Amino Groups (via Buchwald-Hartwig Coupling) Core->R2_Amino Introduce H-Bonding & Polarity

Sources

Navigating the Kinase Landscape: A Comparative Guide to TAK1 Inhibition and the Potential of Novel Scaffolds like 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, has emerged as a critical node in inflammatory and cell survival pathways. Its central role in mediating signals from key pro-inflammatory cytokines like TNF-α and IL-1β makes it a compelling target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2][3] This guide provides a comprehensive overview of the current landscape of TAK1 inhibitors and presents a detailed framework for evaluating novel chemical entities, such as 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, for their potential as TAK1-targeting agents.

While a direct comparison of this compound with established TAK1 inhibitors is not possible due to the absence of publicly available data on its kinase inhibitory activity, the core chemical scaffold to which it belongs—the imidazo[1,2-c]pyrimidine-5(6H)-one—has shown promise in the field of kinase inhibition. Derivatives of this scaffold have been successfully developed as potent inhibitors of other kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), demonstrating the viability of this chemical framework for targeting the ATP-binding pocket of kinases.[1][4] This precedent provides a strong rationale for the hypothetical evaluation of this compound as a potential TAK1 inhibitor.

This guide will first delve into the established biology of TAK1 and the characteristics of well-documented inhibitors. It will then pivot to a detailed, field-proven experimental workflow, empowering researchers to assess the TAK1 inhibitory potential of novel compounds and benchmark their performance against existing standards.

The Central Role of TAK1 in Inflammatory Signaling

TAK1 is a serine/threonine kinase that functions as a key integrator of upstream signals from various receptors, including TNF receptors (TNFR), Toll-like receptors (TLRs), and the IL-1 receptor (IL-1R).[2][5] Upon activation, TAK1, in complex with its binding partners TAB1 and TAB2/3, initiates downstream signaling cascades that lead to the activation of the NF-κB and MAPK (p38 and JNK) pathways.[2][5] These pathways are instrumental in the transcriptional regulation of a wide array of pro-inflammatory genes, making TAK1 a master regulator of the inflammatory response.[3]

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1b IL-1β IL1R IL-1R IL1b->IL1R TNFR TNFR TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_Complex TAK1-TAB1/2 TRAF->TAK1_Complex Activation IKK_Complex IKK Complex TAK1_Complex->IKK_Complex MKKs MKKs TAK1_Complex->MKKs IkB IκB IKK_Complex->IkB Phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK Activates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates to Nucleus p38_JNK->Inflammatory_Genes Activates AP-1 (not shown)

Caption: Simplified TAK1 signaling pathway.

The Landscape of TAK1 Kinase Inhibitors

The therapeutic potential of targeting TAK1 has led to the development of several small molecule inhibitors. These compounds primarily act by competing with ATP for binding to the kinase domain of TAK1. Below is a summary of some key, publicly disclosed TAK1 inhibitors.

CompoundTypeIn Vitro Potency (IC50/Ki)Key Characteristics
5Z-7-Oxozeaenol IrreversibleIC50 = 8 nM[6]A natural product of fungal origin. It forms a covalent bond with TAK1, leading to prolonged inhibition. Also inhibits VEGFR2.[7][8]
Takinib ReversibleIC50 = 9.5 nM[9][10]A potent and selective inhibitor. However, it exhibits poor oral bioavailability, limiting its in vivo applications.[9]
HS-276 ReversibleKi = 2.5 nM; IC50 = 8.25 nM[11][12]An orally bioavailable analog of Takinib with high selectivity. It has shown efficacy in mouse models of inflammatory arthritis.[12][13]

A Practical Guide to Evaluating Novel Compounds as TAK1 Inhibitors

For a novel compound like this compound, a systematic, multi-tiered approach is essential to determine its potential as a TAK1 inhibitor. The following experimental workflow provides a robust framework for this evaluation.

Experimental_Workflow Biochemical_Assay Tier 1: In Vitro Biochemical Kinase Assay Determine_IC50 Determine IC50 & Ki Biochemical_Assay->Determine_IC50 Cell_Based_Assay Tier 2: Cell-Based Target Engagement Assay Determine_IC50->Cell_Based_Assay If Potent CETSA Cellular Thermal Shift Assay (CETSA) Cell_Based_Assay->CETSA Downstream_Signaling Tier 3: Downstream Signaling Pathway Analysis CETSA->Downstream_Signaling If Target Engagement Confirmed Western_Blot Western Blot for p-IKK, p-p38, etc. Downstream_Signaling->Western_Blot Functional_Assay Tier 4: Cellular Functional Assays Western_Blot->Functional_Assay If Pathway Inhibition Observed Cytokine_Release Cytokine Release Assay (e.g., TNF-α, IL-6) Functional_Assay->Cytokine_Release End Candidate for Further Preclinical Development Cytokine_Release->End If Functionally Active

Caption: A tiered workflow for evaluating novel TAK1 inhibitors.

Tier 1: In Vitro Biochemical Kinase Assay

The foundational step is to determine if the compound directly inhibits the enzymatic activity of TAK1 in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction consumes ATP, and the amount of ADP formed is directly proportional to the kinase activity.

Detailed Protocol: ADP-Glo™ Kinase Assay for TAK1

  • Reagent Preparation:

    • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.

    • Recombinant Human TAK1/TAB1 Complex: Prepare a working solution of the enzyme in kinase buffer. The final concentration will need to be optimized, but a starting point of 2.5-5 ng/µL can be used.

    • Substrate: A suitable peptide substrate for TAK1, such as MKK6(K82A), is required. Prepare a working solution in kinase buffer.

    • ATP: Prepare a 2X ATP solution in kinase buffer. The final concentration in the assay should be close to the Km of ATP for TAK1 (typically 10-50 µM).

    • Test Compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[14]

    • Control Inhibitor: Use a known TAK1 inhibitor like Takinib or HS-276 as a positive control.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound or control inhibitor solution to the wells. Add 1 µL of buffer with DMSO for "no inhibitor" and "no enzyme" controls.

    • Add 2 µL of the TAK1/TAB1 enzyme solution to all wells except the "no enzyme" control.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the positive control at a high concentration as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Target Engagement

Confirming that the compound can enter cells and bind to its intended target is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating direct target engagement in a physiological context.[15][16]

Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. CETSA measures this change in stability by heating intact cells or cell lysates to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[16][17]

Detailed Protocol: CETSA for TAK1

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes or HEK293 cells) to ~80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Analysis by Western Blot:

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from the soluble fraction by SDS-PAGE and Western blot using a specific antibody against TAK1.

    • Also, probe for a loading control protein that is known to be thermally stable (e.g., GAPDH or Vinculin).

  • Data Analysis:

    • Quantify the band intensities for TAK1 at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the TAK1 band intensity to the loading control.

    • Plot the normalized band intensity versus temperature to generate a "melting curve" for TAK1.

    • A shift of the melting curve to higher temperatures in the presence of the compound indicates stabilization and confirms target engagement.

Tier 3: Downstream Signaling Pathway Analysis

If a compound directly inhibits TAK1, it should block the downstream signaling events. This can be assessed by measuring the phosphorylation status of key pathway components.

Principle: In response to a stimulus like TNF-α, TAK1 phosphorylates and activates the IKK complex and MKKs. This leads to the phosphorylation of IκBα (triggering its degradation and NF-κB activation) and the phosphorylation of p38 and JNK. An effective TAK1 inhibitor will prevent these phosphorylation events.

Detailed Protocol: Western Blot for Downstream Signaling

  • Cell Stimulation:

    • Plate cells (e.g., HeLa or MDA-MB-231) and allow them to adhere.

    • Serum-starve the cells for 3-4 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound or a known TAK1 inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate agonist, such as TNF-α (e.g., 20 ng/mL), for a short period (e.g., 15-30 minutes) to induce TAK1 pathway activation.[10]

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Clear the lysates by centrifugation.

  • Western Blot Analysis:

    • Determine protein concentration and normalize all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membranes with primary antibodies specific for:

      • Phospho-IKKα/β

      • Phospho-p38

      • Phospho-JNK

    • After probing for the phosphorylated forms, the membranes can be stripped and re-probed with antibodies for the total protein levels (Total IKK, Total p38, Total JNK) and a loading control (e.g., β-actin) to ensure equal protein loading.[18]

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylation of IKK, p38, and JNK in the presence of the compound indicates effective inhibition of the TAK1 signaling pathway in a cellular context.

Tier 4: Cellular Functional Assays

The ultimate goal of a TAK1 inhibitor in an inflammatory context is to block the production of pro-inflammatory cytokines.

Principle: The activation of NF-κB and MAPK pathways by TAK1 drives the transcription and release of cytokines like TNF-α and IL-6. A functional TAK1 inhibitor should suppress this cytokine production.

Detailed Protocol: Cytokine Release Assay (ELISA)

  • Cell Culture and Treatment:

    • Use an appropriate immune cell line (e.g., THP-1 macrophages) or primary cells like peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

  • ELISA:

    • Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration versus the log of the compound concentration and determine the IC50 for the inhibition of cytokine release. This provides a measure of the compound's functional potency in a disease-relevant cellular model.

Conclusion

Transforming Growth Factor-β-Activated Kinase 1 is a well-validated, high-impact therapeutic target for inflammatory diseases and cancer. While the specific compound this compound remains uncharacterized in this context, its core chemical scaffold has a proven track record in kinase inhibitor development. The experimental workflows detailed in this guide provide a rigorous, step-by-step pathway for any researcher seeking to evaluate a novel chemical entity for TAK1 inhibition. By systematically progressing from direct biochemical assays to cellular target engagement and functional readouts, a comprehensive and reliable profile of a potential new inhibitor can be established, paving the way for the next generation of targeted therapeutics.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9539-9551.
  • Peytam, F., et al. (2023). Imidazopyridine-Based Kinase Inhibitors as Potential Anticancer Agents: A Review. Bioorganic Chemistry, 140, 106831.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113330.
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. (2025). ACS Medicinal Chemistry Letters.
  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. (2022). Methods in Enzymology, 668, 259-281.
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Results of Western blot on the TAK1/JNK and TAK1/NF-kB pathway.... ResearchGate. Available at: [Link]

  • Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. (2025). Indian Journal of Heterocyclic Chemistry.
  • Multifaceted Roles of TAK1 Signaling in Cancer. (2019). Cancers, 11(11), 1748.
  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. (2014). Journal of Experimental & Clinical Cancer Research, 33(1), 4.
  • The TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. (2021). Frontiers in Immunology, 11, 622421.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). Molecules, 28(13), 5133.
  • Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). Molecules, 28(5), 2320.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2418-2429.
  • Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). (2016). Journal of Biological Chemistry, 291(4), 1888-1899.
  • Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. (2012). ACS Chemical Biology, 7(5), 843-851.
  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (2022). ACS Chemical Biology, 17(4), 848-857.
  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. (2017). Cell Chemical Biology, 24(8), 1029-1039.e7.
  • (A) Western blot analysis of known downstream targets of TAK1. THP-1... ResearchGate. Available at: [Link]

  • TAK1: Significance and symbolism. (2025). Biomedical Science and Research.
  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. (2023). JCI Insight, 8(14), e166316.
  • Publications - CETSA. CETSA.se. Available at: [Link]

  • TAK1 signaling is a potential therapeutic target for pathological angiogenesis. (2021). Cellular and Molecular Life Sciences, 78(14), 5489-5502.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Chemistry of Heterocyclic Compounds.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1990). Chemical and Pharmaceutical Bulletin, 38(11), 3024-3028.
  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (2022). ACS Chemical Biology, 17(4), 848-857.
  • The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel heterocyclic compound, 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one represents a class of molecules with significant interest in medicinal chemistry and drug development.[1] The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" found in many pharmacologically active agents, investigated for everything from anti-inflammatory to anticancer properties.[2][3][4] Given its role in cutting-edge research, ensuring its safe handling and disposal is not just a regulatory requirement but a cornerstone of responsible science.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is critical to note that a specific, verified Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, this protocol is built upon the precautionary principle , synthesizing data from structurally analogous brominated and chlorinated imidazo-pyrimidine derivatives.[5] The guidance herein assumes the compound may possess hazards similar to its analogues, including potential toxicity and irritant properties.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is mandatory. The toxicological properties of this compound have not been fully investigated.[6] However, data from closely related compounds provide a strong basis for anticipating its hazard profile.

Anticipated Hazards from Analogous Compounds:

Based on GHS classifications for similar structures like 8-Bromo-5-chloro-3-methylimidazo[1,2-c]pyrimidine and 8-bromo-6-chloroimidazo[1,2-b]pyridazine, we must assume the target compound is:

  • Harmful if swallowed (Acute Toxicity, Oral).[5]

  • Causes skin irritation .[5]

  • Causes serious eye irritation .[5]

  • May cause respiratory irritation .[5]

Furthermore, studies on some imidazo-based derivatives have indicated potential for cytotoxicity and DNA fragmentation, reinforcing the need for cautious handling.[4][7]

Table 1: Synthesized Hazard Profile for Risk Assessment
Hazard ClassGHS Hazard StatementCorresponding PictogramPrecautionary ActionSource
Acute Toxicity, Oral H302: Harmful if swallowed

P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.[5]
Skin Irritation H315: Causes skin irritation

P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.[5]
Eye Irritation H319: Causes serious eye irritation

P280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

P261: Avoid breathing dust.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, all work with this compound, including weighing, transfer, and solution preparation, must be conducted within a certified chemical fume hood.[8] Adherence to proper PPE is the first line of defense against exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.

  • Hand Protection: Nitrile gloves are recommended. Inspect gloves for any tears or perforations before use and change them frequently, especially after direct contact with the compound.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of aerosolization outside of the hood.

Section 3: Step-by-Step Disposal Protocol

Disposal must be approached with the understanding that this compound is a halogenated organic chemical and must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[6][9]

Step 1: Waste Characterization and Segregation
  • Characterize: All materials contaminated with this compound must be classified as Halogenated Organic Hazardous Waste . This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads from spills).

  • Segregate: Maintain a dedicated waste container for this chemical stream. Do not mix with non-halogenated organic waste, acids, bases, or oxidizers.[10] Cross-contamination can lead to dangerous reactions and complicates the final disposal process.

Step 2: Containerization and Labeling
  • Select a Container: Use a chemically compatible, sealable, airtight container.[8] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste (e.g., in organic solvents), use a designated carboy for halogenated organic solvents.

  • Label Correctly: As soon as the first piece of waste is added, the container must be labeled.[8] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • List any solvents present in liquid waste.

    • The appropriate hazard pictograms (Exclamation Mark).

    • The date the waste was first added.

    • Your name, lab number, and contact information.

Step 3: Waste Accumulation and Storage
  • Secure Storage: Keep the waste container tightly sealed when not in use.[11]

  • Location: Store the container in a designated satellite accumulation area within your laboratory. This area should be clearly marked, away from heat sources, and in a location that minimizes the risk of tipping or spillage.

  • Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Consult Institutional Policy: Every research institution has an Environmental Health & Safety (EHS) department that manages hazardous waste. You must follow their specific procedures for waste pickup.[12]

  • Request Pickup: Once the container is full or you are finished with the project, complete a chemical collection request form as required by your EHS office.[8] Do not allow waste to accumulate for extended periods.

  • Final Disposal Method: The ultimate disposal of this type of halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[12] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Section 4: Decontamination and Spill Management

Accidents can happen, and a clear plan is essential for mitigating risk.

Decontamination of Labware:

  • Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.

  • Collect this solvent rinse as Halogenated Organic Hazardous Waste .

  • After the initial solvent rinse, the glassware can be washed normally.

Spill Response Protocol:

  • Alert: Immediately alert colleagues in the area.

  • Evacuate (if necessary): For a large spill outside of a fume hood, evacuate the immediate area.

  • Don PPE: Put on all required PPE, including a respirator if the spill is a powder.

  • Contain: Cover the spill with a chemical absorbent pad or other inert material from a spill kit.[10] Do not use combustible materials like paper towels on a solvent-based spill.

  • Clean: Carefully sweep the absorbed material into a designated bag or container.

  • Dispose: All materials used for cleanup, including your gloves, are now considered Halogenated Organic Hazardous Waste and must be placed in the appropriate waste container.

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.[10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow cluster_prep Phase 1: Waste Generation & Characterization cluster_collect Phase 2: Segregation & Collection cluster_store Phase 3: In-Lab Management cluster_dispose Phase 4: Final Disposal Start Waste Generated (Solid, Liquid, Consumables) Characterize Characterize as Hazardous Waste (Halogenated Organic) Start->Characterize Segregate Segregate from other waste streams (e.g., non-halogenated, aqueous) Characterize->Segregate Must be segregated Container Place in a properly labeled, sealed, compatible container Segregate->Container Store Store in designated Satellite Accumulation Area with secondary containment Container->Store Store safely Full Container Full or Project Complete? Store->Full Full->Store No EHS Contact Environmental Health & Safety (EHS) and request pickup Full->EHS Yes Incinerate Final Disposal via High-Temperature Incineration by licensed facility EHS->Incinerate caption Disposal workflow for this compound.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one

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